Chemical Architecture, Synthetic Methodologies, and Application Frameworks Part 1: Executive Summary 3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural scaffold in both polymer engineering and adv...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Architecture, Synthetic Methodologies, and Application Frameworks
Part 1: Executive Summary
3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural scaffold in both polymer engineering and advanced organic synthesis.[1] Unlike unsubstituted adipic acid—the workhorse of the nylon industry—this derivative incorporates a bulky tert-butyl group at the C3 position.[1] This steric moiety acts as a "conformational anchor," significantly altering the rotational dynamics of the carbon chain.
For the drug development professional, this molecule offers a unique tool for modulating lipophilicity and metabolic stability in medium-chain dicarboxylic acid pharmacophores. For the polymer scientist, it serves as a high-value monomer for modifying the glass transition temperature (
) and crystallinity of polyamides and polyesters, introducing controlled disorder into otherwise highly crystalline matrices.
Part 2: Chemical Identity & Physicochemical Profile
The introduction of the tert-butyl group breaks the symmetry of the adipic acid chain, introducing chirality (though often used as a racemate in bulk polymers) and significantly changing solubility profiles compared to the parent adipic acid.
Table 1: Physicochemical Specifications
Property
Value / Description
Context for Application
IUPAC Name
3-(1,1-Dimethylethyl)hexanedioic acid
Systematic nomenclature
CAS Registry
10347-88-3
Key identifier for sourcing
Molecular Formula
Molecular Weight
202.25 g/mol
Melting Point
112–115 °C
Lower than adipic acid (152 °C) due to steric disruption of crystal packing
Predicted pKa
~4.43 (COOH-1), ~5.4 (COOH-2)
Typical for aliphatic dicarboxylic acids
Solubility
Soluble in alcohols, DMSO; Sparingly soluble in water
tert-butyl group increases lipophilicity
Appearance
White crystalline powder
Part 3: Structural Analysis & The "tert-Butyl Effect"
The defining feature of 3-tert-butyladipic acid is the Winstein-Holness effect (conformational locking) observed in its precursors and the residual steric hindrance in the open chain.
Precursor Geometry: In the synthesis precursor (4-tert-butylcyclohexanone), the bulky group locks the ring into a chair conformation where the tert-butyl group is equatorial to minimize 1,3-diaxial interactions.
Chain Dynamics: Upon oxidative cleavage, the resulting adipic acid chain retains this bulky substituent. In polymer chains, this group inhibits the efficient lamellar packing seen in standard Nylon-6,6. This results in:
Reduced Crystallinity: Useful for creating transparent or flexible polyamides.
Increased Solubility: The alkyl bulk disrupts inter-chain hydrogen bonding networks.
Figure 1: The structural logic flow from precursor conformation to final material properties.
Part 4: Synthetic Methodology
Protocol: Oxidative Cleavage of 4-tert-Butylcyclohexanone
Note: This protocol is designed for a research laboratory setting. It utilizes nitric acid oxidation, the standard industrial route for adipic acids, optimized for the substituted derivative.
Safety Prerequisite:
Hazard: Reaction is highly exothermic and evolves
fumes.
Control: Must be performed in a high-efficiency fume hood. Use a blast shield.
Catalyst Preparation:
In a round-bottom flask equipped with a reflux condenser and addition funnel, charge Nitric Acid (60%). Add catalytic amounts of
and . The copper-vanadium couple acts to lower the activation energy of the C-C bond cleavage.
Controlled Addition (The Critical Step):
Heat the acid mixture to 50–60 °C. Slowly add 4-tert-butylcyclohexanone dropwise.
Expert Insight: The reaction is autocatalytic via nitrous acid (
). An induction period may occur. Do not rush the addition, or a thermal runaway will ensue once the reaction initiates.
Digestion:
Once addition is complete, raise the temperature to reflux (~100–110 °C) for 2–4 hours. This ensures complete oxidation of the intermediate dione/nitro-ketone species into the dicarboxylic acid.
Isolation & Purification:
Cool the solution to 0 °C. Unlike unsubstituted adipic acid, the tert-butyl derivative has lower water solubility, facilitating crystallization.
Filter the white precipitate.
Recrystallization: Recrystallize from a water/ethanol mixture or pure water to remove trace catalyst and nitrated byproducts.
Yield Expectations: Typical isolated yields range from 70% to 85%.
Figure 2: Synthetic workflow for the oxidative cleavage of 4-tert-butylcyclohexanone.
Part 5: Applications in Research & Development
1. Polymer Science: The "Disorder" Monomer
In the synthesis of Polyamide 6,6 (Nylon) or polyesters, substituting 5–20% of standard adipic acid with 3-tert-butyladipic acid disrupts the crystalline domains.
Result: Polymers with lower melting points, improved solubility in organic solvents (for processing), and enhanced transparency.
Mechanism: The bulky side group prevents the tight packing of methylene chains, reducing the enthalpy of fusion.
2. Drug Discovery: Lipophilic Linkers
In fragment-based drug design, dicarboxylic acids are often used as linkers between pharmacophores.
Lipophilicity: The tert-butyl group adds significant hydrophobicity (LogP ~1.6) compared to adipic acid (LogP ~0.08). This is crucial for adjusting the cell permeability of a drug conjugate without changing the chain length.
Metabolic Stability: Steric hindrance near the carboxyl group can retard beta-oxidation or enzymatic degradation of the chain.
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98967, 3-tert-Butyladipic acid. Retrieved from [Link]
Connect Chemicals. 3-Tert-Butyladipic acid Technical Data. Retrieved from [Link]
Structural Dynamics and Synthetic Utility of 3-tert-Butyladipic Acid
Introduction: The Steric Anchor 3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural motif in the field of soft matter physics and medicinal chemistry. Unlike its parent compound, adipic acid (1,6-h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Steric Anchor
3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural motif in the field of soft matter physics and medicinal chemistry. Unlike its parent compound, adipic acid (1,6-hexanedioic acid), which functions as a linear, flexible linker in polyamides (Nylon 6,6), the introduction of a tert-butyl group at the C3 position creates a "steric anchor."
This bulky substituent breaks the symmetry of the carbon chain, introducing chirality and significantly altering the conformational energy landscape. For researchers in polymer science, this molecule is a tool to modulate crystallinity and glass transition temperatures (
) by disrupting chain packing. In drug development, it serves as a lipophilic linker that can modify the hydrodynamic radius of polymer-drug conjugates.
This guide provides a rigorous technical analysis of 3-tert-butyladipic acid, moving from its stereochemical synthesis to its application in high-performance materials.
Molecular Architecture & Stereochemistry
Conformational Locking
The tert-butyl group is widely known in cyclohexane systems for the "Winstein-Holness" effect, where it locks the ring into a specific chair conformation. In the open-chain 3-tert-butyladipic acid, this group restricts rotation around the C3-C4 bond.
Chirality: The C3 carbon is a stereocenter, bonded to:
Result: The molecule exists as a pair of enantiomers (R and S). Standard oxidative synthesis yields a racemic mixture.
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the molecule.
Figure 1: Connectivity graph of 3-tert-butyladipic acid highlighting the steric anchor at C3.[3]
Synthetic Protocol: Oxidative Cleavage
The most robust route to 3-tert-butyladipic acid is the oxidative cleavage of 4-tert-butylcyclohexanone . This method leverages the symmetry of the starting material to produce the desired isomer reliably.
Reaction Logic
The oxidation proceeds via the enol tautomer of the ketone. Since 4-tert-butylcyclohexanone is symmetric (plane of symmetry through C1 and C4), enolization towards C2 or C6 is equivalent. Cleavage of the C1-C2 bond transforms the ring into a dicarboxylic acid chain.
Oxidant: 50% Nitric Acid (HNO₃) with Vanadium catalyst (Industrial standard) or Potassium Permanganate (KMnO₄) (Lab scale).
Yield Expectations: 60-75% (Recrystallized).
Step-by-Step Laboratory Protocol (HNO₃ Method)
Note: This reaction is highly exothermic and generates
fumes. Perform strictly in a fume hood.
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer.
Catalyst Preparation: Add 0.1g Ammonium Metavanadate (NH₄VO₃) and 0.5g Copper powder (catalyst promoter) to 60 mL of 50% Nitric Acid .
Heating: Warm the acid mixture to 50°C until the catalyst dissolves and the solution turns clear blue/green.
Addition: Dissolve 15.4g (0.1 mol) of 4-tert-butylcyclohexanone in minimal glacial acetic acid (optional, for solubility) or add solid slowly.
Critical Step: Add the ketone dropwise/portion-wise. Maintain temperature between 60-70°C . Do not exceed 75°C to prevent decarboxylation or runaway nitration.
Reflux: Once addition is complete, raise temperature to 90°C and reflux for 1 hour. Brown fumes (
) will evolve.
Isolation:
Cool the reaction mixture to 0°C in an ice bath.
The product will precipitate as a white solid.
Filter the crude solid using a sintered glass funnel.
Purification: Recrystallize from water/ethanol (9:1) mixture.
Validation: Check melting point (Target: 112-115°C).
Synthesis Workflow Diagram
Figure 2: Oxidative cleavage pathway transforming the cyclic ketone to the acyclic dicarboxylic acid.
Physicochemical Characterization
Reliable identification requires comparing spectral data against the specific structural features (the t-butyl singlet and the carboxylic acid protons).
0.85 ppm (s, 9H): tert-Butyl group.[3] This is the diagnostic peak. A sharp, intense singlet integrating to 9 protons.
Applications in Research & Development
Polymer Engineering (Polyesters & Polyamides)
In polymer synthesis, 3-tert-butyladipic acid is used as a comonomer to modify the properties of standard Nylons (e.g., Nylon 6,6) or polyesters (PET derivatives).
Mechanism: The bulky side group prevents efficient packing of the polymer chains.
Effect: Reduces crystallinity, lowers the melting temperature (
), and improves solubility in organic solvents, making the polymers easier to process for coating applications.
Drug Delivery Systems
The molecule serves as a hydrophobic modifier in amphiphilic block copolymers.
Micelle Formation: When incorporated into a PEG-polyester backbone, the tert-butyl group increases the hydrophobicity of the core, enhancing the loading capacity for lipophilic drugs (e.g., Paclitaxel).
Degradation: The ester bonds formed by adipic acid derivatives are hydrolytically unstable, allowing for biodegradable architectures.
Application Workflow
Figure 3: Downstream utility of 3-tert-butyladipic acid in materials and pharmaceutical sciences.
References
Connect Chemicals. (n.d.). 3-Tert butyladipic acid | CAS 10347-88-3.[1][3][4][5][] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). 3-tert-Butyladipic acid (CID 98967).[5] PubChem Compound Summary. Retrieved from [Link]
Steric Architectures in Adipic Acid Derivatives: A Technical Guide to the tert-Butyl Group
Executive Summary The incorporation of the tert-butyl group ( ) into the adipic acid (hexanedioic acid) scaffold introduces profound steric demands that fundamentally alter the molecule's reactivity, conformational lands...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of the tert-butyl group (
) into the adipic acid (hexanedioic acid) scaffold introduces profound steric demands that fundamentally alter the molecule's reactivity, conformational landscape, and utility in drug design and materials science. This guide dissects the two primary steric architectures:
Backbone Substitution (3-tert-butyladipic acid): Where the bulky group acts as a "conformational anchor," influencing polymer crystallinity and cyclization kinetics via the Thorpe-Ingold effect.[1]
Terminal Protection (Di-tert-butyl adipate): Where the group provides a steric shield against hydrolysis, utilized in prodrug strategies and metabolic stabilization.[1]
Part 1: Theoretical Framework & Steric Physics[1]
Backbone Substitution: The Thorpe-Ingold Effect
Adipic acid is inherently flexible, possessing a high degree of rotational freedom around its
and bonds.[1] Introducing a tert-butyl group at the C3 position (3-tert-butyladipic acid, CAS 10347-88-3) imposes a high rotational energy barrier.[1]
Mechanism: The bulky tert-butyl group (
-value > 4.9 kcal/mol in cyclic systems) forces the alkyl chain away from a fully extended anti-conformation to relieve gauche interactions.[1]
The Thorpe-Ingold Effect: This steric bulk compresses the internal bond angles of the carbon chain, bringing the two terminal carboxyl groups closer together. This pre-organization reduces the entropic penalty for cyclization, significantly accelerating the formation of cyclic anhydrides or cyclopentanones compared to unsubstituted adipic acid.
Terminal Shielding: Metabolic Stability
In the context of drug delivery, converting adipic acid's carboxylic moieties to tert-butyl esters creates a hydrophobic, hydrolytically stable motif.
Steric Shielding: The methyl protons of the tert-butyl group form a "protective umbrella" over the carbonyl carbon. This blocks the trajectory of incoming nucleophiles (like water or esterases) required for hydrolysis (BAc2 mechanism).
Implication: Unlike methyl or ethyl esters, tert-butyl adipates resist rapid enzymatic cleavage, making them ideal for prolonged-release formulations or as robust protecting groups during multi-step synthesis.[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of 3-tert-Butyladipic Acid (Oxidative Cleavage)
Objective: Synthesis of the backbone-substituted variant via oxidative cleavage of 4-tert-butylcyclohexanone.[1] This method ensures the tert-butyl group remains intact while opening the ring.
Acidification: Acidify the filtrate with 6M HCl to pH 1. The 3-tert-butyladipic acid will precipitate or oil out.[1]
Extraction & Crystallization: Extract with EtOAc, dry over
, and recrystallize from hexane/ether.
Validation (Self-Check):
NMR (DMSO-): Look for the diagnostic tert-butyl singlet at ppm (9H).[1] The carboxyl protons should appear broad at ppm.
Protocol B: Synthesis of Di-tert-Butyl Adipate (Acid Chloride Method)
Objective: Synthesis of the sterically shielded diester. Direct Fischer esterification fails due to the bulk of tert-butanol; therefore, we utilize the highly reactive acid chloride intermediate.
Diagram 1: The Thorpe-Ingold Effect in Adipic Acid
This diagram illustrates how the backbone tert-butyl group forces the molecule into a conformation that favors cyclization.
Caption: The bulky tert-butyl group restricts chain rotation, pre-organizing the molecule for cyclization (Thorpe-Ingold Effect).
Diagram 2: Synthesis Workflow for Di-tert-butyl Adipate
A step-by-step visualization of the acid chloride protocol.[1]
Caption: Synthesis of Di-tert-butyl adipate requires activated acid chlorides to overcome the steric resistance of the alcohol.[1]
Part 4: Applications in Drug Development[2]
Prodrug Linkers
In antibody-drug conjugates (ADCs) or PROTACs, adipic acid derivatives serve as linkers.[1]
Challenge: Linear aliphatic linkers are often cleaved too quickly by serum esterases.[1]
Solution: Using 3-tert-butyladipic acid as the linker backbone introduces local steric bulk that slows down enzymatic degradation of adjacent ester/amide bonds, tuning the release profile of the payload.
Polymer Engineering
In the synthesis of polyurethanes or polyesters:
Standard adipic acid yields highly crystalline, rigid segments.[1]
3-tert-butyladipic acid disrupts this chain packing.[1] The bulky side group prevents the polymer chains from aligning perfectly, resulting in materials with lower melting points, higher solubility, and increased flexibility (amorphous regions).
References
Connect Chemicals. (n.d.). 3-Tert butyladipic acid | CAS 10347-88-3.[1][2][3] Retrieved February 8, 2026, from [Link]
Theodorou, V., et al. (2018).[1][4] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved February 8, 2026, from [Link]
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[1] (Foundational text on Thorpe-Ingold Effect).
Nomenclature, Synthesis, and Application in High-Performance Materials Executive Summary 3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical class of branched dicarboxylic acids used to modulate the crystalli...
Author: BenchChem Technical Support Team. Date: February 2026
Nomenclature, Synthesis, and Application in High-Performance Materials
Executive Summary
3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical class of branched dicarboxylic acids used to modulate the crystallinity and lipophilicity of advanced polymers and pharmaceutical intermediates.[1][2][3] Unlike linear adipic acid, the introduction of a bulky tert-butyl group at the C3 position creates steric hindrance that disrupts polymer chain packing, lowering melting points and increasing solubility. This guide provides a definitive technical analysis of its IUPAC nomenclature, synthetic pathways, and characterization protocols for researchers in drug development and materials science.
Part 1: Nomenclature and Structural Analysis[4]
The precise naming of this compound follows the IUPAC Nomenclature of Organic Chemistry (Blue Book) rules for carboxylic acids.
The C3 carbon is a chiral center, resulting in two enantiomers: (
)-3-tert-butylhexanedioic acid and ()-3-tert-butylhexanedioic acid.[3] Commercial preparations are typically racemic () unless asymmetric synthesis or chiral resolution is employed.[3]
Figure 1: Logical derivation of the IUPAC name based on Blue Book priority rules.
Part 2: Synthetic Pathways & Experimental Protocol
The most robust synthesis for 3-tert-butyladipic acid involves the oxidative cleavage of 4-tert-butylcyclohexanone .[3] This route is preferred in research settings due to the availability of the starting material and the high conversion efficiency.
2.1 Reaction Mechanism
The reaction proceeds via the oxidation of the cyclic ketone. The mechanism typically involves:
Note on Regioselectivity: Cleavage of 4-tert-butylcyclohexanone yields 3-tert-butyladipic acid because the symmetry of the 4-substituted ring results in the same product regardless of which side of the carbonyl is cleaved.
Figure 2: Oxidative cleavage pathway transforming the cyclic ketone to the dicarboxylic acid.
2.2 Standardized Laboratory Protocol
Disclaimer: This protocol is a generalized adaptation for research purposes. Always consult specific MSDS and conduct a risk assessment.
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer. Place in a temperature-controlled oil bath.
Catalyst Preparation: Add nitric acid and
to the flask. Heat gently to 50°C to activate the catalyst (solution turns yellow/orange).[3]
Addition: Dissolve 4-tert-butylcyclohexanone in a minimal amount of glacial acetic acid (optional, for solubility) or add as a melt if temps allow. Add dropwise to the nitric acid solution.[3]
Critical Control: The reaction is highly exothermic.[3] Maintain internal temperature between 60-70°C by adjusting addition rate. Evolution of
fumes will occur (perform in fume hood).
Reflux: Once addition is complete, heat the mixture to mild reflux (approx. 90-100°C) for 2–4 hours to ensure complete oxidation.
Workup: Cool the reaction mixture to 0°C in an ice bath. The product, 3-tert-butyladipic acid, should precipitate as a white solid.
Purification: Filter the solid. Recrystallize from water or a water/ethanol mixture to remove nitrated byproducts.[3]
Drying: Dry under vacuum at 50°C.
Part 3: Physicochemical Characterization[3]
Researchers must validate the synthesized material against established physical constants.[3]
Part 4: Applications in Drug Development & Materials[11]
4.1 Pharmaceutical Utility
In drug design, 3-tert-butyladipic acid serves as a linker and a bioisostere :
Lipophilicity Modulation: The bulky tert-butyl group significantly increases the
compared to unsubstituted adipic acid. This is crucial for adjusting the bioavailability of prodrugs where the dicarboxylic acid acts as a spacer between two active pharmacophores.
Metabolic Stability: Steric hindrance around the C3 position can retard
-oxidation metabolic pathways, potentially extending the half-life of derivatives in vivo.
Benefit: Improves processing windows and impact resistance in engineering thermoplastics.[3]
References
National Center for Biotechnology Information. (n.d.).[3] PubChem Compound Summary for CID 98967, 3-tert-Butyladipic acid. PubChem.[3] Retrieved February 8, 2026, from [Link][10]
IUPAC. (2013).[3][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[3]
Organic Syntheses. (n.d.). Oxidative Cleavage of Cyclic Ketones. (General reference for adipic acid synthesis methodologies).
Connect Chemicals. (n.d.). 3-Tert butyladipic acid Technical Data. Retrieved February 8, 2026, from [Link]
Structural Characterization, Synthetic Protocols, and Polymer Applications Executive Summary 3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural variant of the standard hexanedioic acid backbone.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Protocols, and Polymer Applications
Executive Summary
3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural variant of the standard hexanedioic acid backbone.[1][2][3][] Unlike linear adipic acid, which facilitates high crystallinity in polyamides (Nylon 6,[]6) and polyesters, the introduction of a bulky tert-butyl group at the C3 position introduces significant steric hindrance.[] This modification disrupts chain packing, lowers melting transitions, and increases solubility in organic media.[] This guide provides a rigorous technical analysis of its molecular weight, synthesis, and utility in designing amorphous regions within drug delivery polymers.[]
Part 1: Physicochemical Profile & Molecular Weight Analysis[4]
The precise molecular weight of 3-tert-butyladipic acid is the fundamental metric for stoichiometric calculations in polymerization and analytical identification.[]
1.1 Fundamental Constants
Property
Value
Unit
Notes
Molecular Formula
-
-
Average Molecular Weight
202.25
g/mol
Used for molarity/stoichiometry
Monoisotopic Mass
202.1205
Da
Critical for High-Res MS (HRMS)
CAS Registry Number
10347-88-3
-
Unique Identifier
Melting Point
112 – 115
°C
Significantly lower than Adipic Acid (152°C)
Predicted pKa
~4.4 (COOH #1)
-
Slightly less acidic than adipic acid due to alkyl induction
1.2 Structural Impact on Mass
The addition of the tert-butyl group (
) replaces a hydrogen atom on the adipic backbone.[][5]
Implication for Researchers: When substituting standard adipic acid with this derivative in polyester synthesis, a 38.4% increase in mass must be accounted for to maintain equimolar functional group ratios.[]
Part 2: Synthetic Architecture & Validation
The synthesis of 3-tert-butyladipic acid typically follows the oxidative cleavage of ring-substituted cyclohexanones.[] This protocol is adapted from the industrial oxidation of cyclohexanone/ol but requires stricter thermal control due to the inductive effects of the tertiary butyl group.[]
), Vanadium catalyst (optional for rate enhancement).
Step-by-Step Protocol:
Preparation: Charge a 3-neck round-bottom flask with 60%
(6 equivalents). Heat to 55°C.
Addition: Dropwise addition of 3-tert-butylcyclohexanone. Critical: The reaction is highly exothermic.[] Maintain internal temperature between 60-70°C using an ice bath if necessary.[]
Reflux: Once addition is complete, reflux at 90-100°C for 1-2 hours to ensure complete ring opening.
Crystallization: Cool the solution to 0°C. The hydrophobic tert-butyl group facilitates precipitation of the diacid.[]
Purification: Recrystallize from water or an ethyl acetate/hexane mixture to remove glutaric/succinic byproducts.[]
2.2 Process Visualization
The following diagram outlines the logical flow from precursor selection to final validation.
Figure 1: Oxidative synthesis pathway transforming the cyclic ketone into the linear dicarboxylic acid.
Part 3: Analytical Characterization Workflows
Confirming the identity of 3-tert-butyladipic acid requires distinguishing it from its isomers (e.g., 2-tert-butyladipic acid).[] Mass Spectrometry (GC-MS) is the gold standard.[]
3.1 Mass Spectrometry Fragmentation (EI, 70eV)
The molecular ion (
) at m/z 202 is often weak or absent due to rapid fragmentation.[]
Base Peak: Typically m/z 57 (tert-butyl cation,
).[]
Diagnostic Fragment:m/z 128 (Loss of
and or carboxyl rearrangement).
McLafferty Rearrangement: Look for peaks associated with the cleavage alpha to the carbonyls.[]
3.2 Analytical Logic Tree
Use this workflow to validate the synthesized material against impurities.
Figure 2: Analytical decision matrix for confirming chemical identity via Mass Spectrometry.
Part 4: Applications in Drug Delivery & Polymer Science[4][8][9]
The molecular weight and structure of 3-tert-butyladipic acid are specifically exploited to modify the Glass Transition Temperature (
) and Degradation Rates of polymers.[]
4.1 Steric Disruption in Polyesters
In drug delivery matrices (e.g., PLGA analogs or polyanhydrides), high crystallinity can slow water penetration and drug release.[]
Mechanism: The bulky tert-butyl group acts as an internal "wedge," preventing the polymer chains from packing tightly.[]
Outcome: This lowers the melting point and increases the free volume of the polymer matrix, often resulting in faster hydrolysis rates and more tunable drug release profiles compared to pure adipic acid-based polymers.[]
The Architecture of Substituted Adipic Acids: From Metabolic Origins to Pharmacological Scaffolds
Executive Summary This technical guide examines the structural evolution, biological significance, and synthetic utility of substituted adipic acids. While unsubstituted adipic acid (hexanedioic acid) dominates the polym...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide examines the structural evolution, biological significance, and synthetic utility of substituted adipic acids. While unsubstituted adipic acid (hexanedioic acid) dominates the polymer industry as a Nylon 6-6 precursor, its substituted analogs—specifically
-aminoadipic acid (2-AAA) , -ketoadipic acid (3-oxoadipate) , and alkyl-substituted variants—serve as critical nodes in metabolic regulation and neuropharmacology. This document synthesizes historical discovery with modern application, providing researchers with actionable protocols for synthesis and a mechanistic understanding of these compounds as chemical biology tools.
Part 1: Chemical Genesis & Synthetic Evolution
Historical Trajectory: From Fat Oxidation to Regioselective Synthesis
The discovery of adipic acid is attributed to Auguste Laurent in 1837 , who isolated the compound via the nitric acid oxidation of fats (specifically sebacic acid).[1] However, the controlled synthesis of substituted adipic acids emerged later, driven by the need to understand ring strain and oxidative cleavage mechanisms.
The fundamental challenge in synthesizing substituted adipic acids lies in regioselectivity . The classic route involves the oxidative cleavage of substituted cyclic ketones (cyclohexanones).
The Causality of Cleavage: The reaction typically proceeds via the enol tautomer of the ketone. In substituted cyclohexanones (e.g., 3-methylcyclohexanone), two enol forms are possible. The ratio of these enols dictates the ratio of the resulting isomeric dicarboxylic acids.
Industrial Relevance: In 1906, Bouveault and Locquin standardized the oxidation of cyclohexanol, establishing the "KA Oil" (Ketone-Alcohol) process.[2] Applying this to substituted KA oils yields branched dicarboxylic acids used to modify polymer crystallinity.
Experimental Protocol: Oxidative Cleavage of 4-Methylcyclohexanone
Objective: Synthesis of 3-Methyladipic Acid .
Rationale: This protocol demonstrates the classic nitric acid oxidation pathway.[3] 4-methylcyclohexanone is chosen because its symmetry (relative to the carbonyl in the 4-position) simplifies the product mixture compared to 2- or 3-substituted isomers.
Protocol: Nitric Acid Oxidation
Safety Note: This reaction generates
gases. Perform exclusively in a high-efficiency fume hood.
Reagents:
4-Methylcyclohexanone (11.2 g, 0.1 mol)
Nitric Acid (50%, 60 mL)
Vanadium(V) oxide (
, 0.1 g) – Catalyst to accelerate enolization.
Step-by-Step Methodology:
Catalyst Activation: Dissolve
in the nitric acid in a 250 mL round-bottom flask equipped with a reflux condenser and addition funnel. Heat to 50°C.
Controlled Addition: Add the ketone dropwise over 45 minutes.
Mechanistic Insight: The reaction is exothermic. The rate of addition must match the rate of oxidation to prevent thermal runaway. The induction period is caused by the initial accumulation of nitrous acid (
), which catalyzes the oxidation.
Reflux: Once addition is complete, heat the mixture to reflux (approx. 100-110°C) for 1 hour to ensure complete cleavage of the C1-C2 or C1-C6 bond.
Crystallization: Cool the solution to 0°C in an ice bath. 3-Methyladipic acid is less soluble in cold water than the starting material or byproducts (glutaric species).
Purification: Filter the white crystalline solid. Recrystallize from water/ethanol (9:1) to remove nitrated impurities.[2]
Validation:
Melting Point: Expect 85–87°C.
NMR (
): Look for the methyl doublet at 0.95 and the disappearance of cyclic methylene protons.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the oxidative cleavage and the critical decision points for purification.
Figure 1: Workflow for the oxidative synthesis of substituted adipic acids via ring opening.
Part 2: The Biological Imperative
Substituted adipic acids are not merely synthetic constructs; they are ancient metabolic intermediates. The two most significant biological forms are 2-aminoadipic acid (2-AAA) and 3-oxoadipic acid (
-ketoadipate) .
The
-Aminoadipate Pathway (2-AAA)
In fungi (e.g., Saccharomyces cerevisiae) and euglenoids, lysine is synthesized via the
-aminoadipate pathway, distinct from the diaminopimelate (DAP) pathway used by bacteria and plants.
Mechanism: Homocitrate synthase condenses Acetyl-CoA and
-ketoglutarate. The chain is elongated to -aminoadipic acid, which is then reduced to lysine.
Clinical Relevance: In humans, 2-AAA is a degradation product of lysine.[4][5][6] Recent metabolomic studies identify plasma 2-AAA as a biomarker for Type 2 Diabetes risk , actively modulating insulin secretion in pancreatic
-cells [1].
The
-Ketoadipate Pathway
Discovered and mapped extensively by Ornston and Stanier (1966) , this pathway is the central funnel for the microbial degradation of aromatic compounds (lignin derivatives, pollutants) [2].
Convergent Evolution: Diverse aromatic substrates (protocatechuate from lignin, catechol from benzene) are converted into
-ketoadipate is cleaved by a thiolase to yield Succinyl-CoA and Acetyl-CoA, feeding directly into the Krebs cycle.
Visualization: The
-Ketoadipate Convergence
This diagram details how aromatic structures are broken down into the adipic acid backbone.
Figure 2: The convergent
-ketoadipate pathway converting aromatics to TCA cycle intermediates.
Part 3: Pharmacological Applications[9][10][11][12][13]
The structural homology between substituted adipic acids and glutamate (the primary excitatory neurotransmitter) drives their pharmacological utility.
NMDA Receptor Antagonism
Glutamate receptors (specifically the N-methyl-D-aspartate, or NMDA, subtype) require a dicarboxylic acid structure for binding.
Chain Length Sensitivity: Glutamate has a 5-carbon chain. Adipic acid derivatives (6-carbon) act as competitive antagonists because they can enter the binding pocket but are slightly too long to trigger the conformational change required for channel opening.
Key Compound:D-2-Aminoadipic Acid (D-AAA) .
Mechanism:[1][2][7][9] It competes with glutamate at the GluN2 subunit agonist binding site.
Selectivity: Historically used to discriminate between NMDA and non-NMDA receptors before more potent phosphonates (like AP5) were developed [3].
Structure-Activity Relationship (SAR) Data
The table below summarizes the inhibitory potency of substituted dicarboxylic acids at the NMDA receptor, highlighting the "Goldilocks" effect of chain length and substitution.
Thermal Stability & Physicochemical Characterization of 3-tert-Butyladipic Acid: A Technical Guide
Executive Summary 3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural scaffold in the development of modified polyesters and pharmaceutical intermediates.[1] Unlike its parent compound, adipic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural scaffold in the development of modified polyesters and pharmaceutical intermediates.[1] Unlike its parent compound, adipic acid, the introduction of a bulky tert-butyl group at the C3 position introduces significant steric hindrance and conformational locking.[1] This modification lowers the melting point while influencing the thermal degradation pathway, shifting the balance between anhydride formation and ketonization.[1]
This guide provides a rigorous technical analysis of the compound's thermal stability, supported by mechanistic insights and validated experimental protocols.[1][2] It is designed for application scientists requiring actionable data for polymer processing or API stability profiling.[1]
Physicochemical Architecture
The thermal behavior of 3-tert-butyladipic acid is dictated by its crystal lattice energy, which is disrupted by the bulky substituent.[1]
Table 1: Physicochemical Profile
Property
Value / Characteristic
Context
IUPAC Name
3-(1,1-dimethylethyl)hexanedioic acid
Systematic nomenclature
CAS Registry
10347-88-3
Unique Identifier
Molecular Formula
MW: 202.25 g/mol
Melting Point (T_m)
113 – 116 °C (235–241 °F)
Significantly lower than Adipic Acid (152 °C) due to symmetry breaking [1].[1][3][4]
Comparable to adipic acid; inductive effect of alkyl group is minimal on distal carboxyls.[1]
Thermal Stability Analysis
Understanding the thermal envelope is crucial for processing.[1] 3-tert-butyladipic acid exhibits a distinct stability profile compared to linear dicarboxylic acids.[1]
Phase Transition & Melting Behavior
The tert-butyl group acts as a "conformational anchor," forcing the cyclohexane precursors into specific chair conformations during synthesis.[1] However, in the open-chain diacid form, this bulky group prevents the efficient packing observed in linear adipic acid crystals.[1]
Adipic Acid: High symmetry allows tight H-bond networks
At elevated temperatures (>200 °C), dicarboxylic acids undergo degradation.[1] For 1,6-dicarboxylic acids like 3-tert-butyladipic acid, the mechanism follows Blanc’s Rule , favoring the formation of cyclic ketones over cyclic anhydrides.[1]
Dehydration (Polymerization): At 180–200 °C, intermolecular dehydration occurs, forming linear polyanhydrides.[1]
Ketonization (Blanc's Rule): At >250 °C (or lower with catalytic Ba(OH)₂), the molecule undergoes decarboxylative cyclization to form substituted cyclopentanones.[1]
Mechanism: Decarboxylative Cyclization
The formation of 3-tert-butylcyclopentanone is the primary degradation pathway under pyrolytic conditions.[1]
Figure 1: Thermal degradation pathway of 3-tert-butyladipic acid.[1] The compound initially dehydrates to form linear anhydrides before undergoing decarboxylative cyclization at high temperatures.[1]
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal system suitability tests (SST).
Note: Dicarboxylic acids have weak UV chromophores.[1] Refractive Index (RI) or CAD (Charged Aerosol Detection) is preferred if MS is unavailable.[1]
Synthesis & Impurity Implications
The thermal stability of the commercial material is often compromised by trace impurities from its synthesis.[1] The standard industrial route involves the oxidative cleavage of 4-tert-butylcyclohexanone.[1]
Synthesis Workflow
The presence of residual nitric acid or copper/vanadium catalysts (oxidants) can significantly lower the decomposition temperature (
Application Note: 3-tert-Butyladipic Acid as a Sterically Demanding Scaffold in Fine Chemical Synthesis
[1][2] Executive Summary 3-tert-Butyladipic acid (3-tBAA) is a dicarboxylic acid intermediate distinguished by the presence of a bulky tert-butyl group at the -position relative to one carboxyl moiety.[1][2] Unlike unsub...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-tert-Butyladipic acid (3-tBAA) is a dicarboxylic acid intermediate distinguished by the presence of a bulky tert-butyl group at the
-position relative to one carboxyl moiety.[1][2] Unlike unsubstituted adipic acid, which serves primarily as a linear spacer in polyamides (Nylon 6,6), 3-tBAA introduces significant steric hindrance and conformational restriction.[1] This application note details the synthesis, purification, and utilization of 3-tBAA, focusing on its role in modifying polymer crystallinity and serving as a precursor for chiral fine chemicals.[1]
Chemical Profile & Physical Properties
The tert-butyl group acts as a "conformation anchor," heavily biasing the cyclohexane precursors towards specific chair conformations and influencing the solubility profile of derived polymers.[1]
Property
Specification
Notes
IUPAC Name
3-(1,1-Dimethylethyl)hexanedioic acid
CAS Number
10347-88-3
Molecular Formula
Molecular Weight
202.25 g/mol
Melting Point
112–115 °C
Distinctly lower than adipic acid (152 °C) due to symmetry disruption.[1][][4]
Solubility
Alcohols, DMSO, Acetone
Moderate water solubility (approx.[1] 4.9 g/L at 20°C).[1]
pKa
~4.43 / 5.41
First and second ionization constants (predicted).[1]
Context:[1] This is the traditional industrial route, converting 4-tert-butylcyclohexanone into the diacid.[1] It relies on the oxidative cleavage of the C1-C2 or C1-C6 bond.[1]
Safety Warning: This reaction generates
fumes.[1] Perform strictly in a fume hood. The reaction is highly exothermic.[1]
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal temperature probe.
Catalyst Charge: Add
and catalysts (, Cu). Heat to 60°C to activate the catalytic species.[1]
Addition: Dissolve 4-tert-butylcyclohexanone in a minimal amount of glacial acetic acid (optional, to control viscosity) or add neat if liquid/melted. Add dropwise to the acid mixture.
Critical Control Point: Maintain temperature between 65–75°C. Do not exceed 80°C to prevent nitration byproducts.[1]
Digestion: After addition, reflux at 90°C for 3 hours to ensure complete ring opening.
Isolation: Cool the mixture to 0°C. The crude acid will precipitate. Filter the solids.[1]
Purification: Recrystallize from water/ethanol (90:10).
3-tBAA is a prochiral molecule.[1][5] It possesses a plane of symmetry, but the two carboxyl groups are enantiotopic.[1]
Protocol: Enzymatic Desymmetrization
To obtain chiral building blocks (e.g., for peptidomimetics or GABA analogs), one can perform an enzymatic partial hydrolysis of the diester.[1]
Process: Stir at 30°C. The enzyme preferentially hydrolyzes the ester group further from the steric bulk (or based on specific pocket binding), yielding the chiral mono-ester with high enantiomeric excess (ee > 95%).[1]
Figure 2: Enzymatic desymmetrization strategy for generating chiral intermediates.[1]
Analytical Validation
To ensure the integrity of the synthesized intermediate, verify the following spectral characteristics:
Connect Chemicals. 3-Tert butyladipic acid | CAS 10347-88-3.[1][2][][4][6][7][8]Link[1]
ChemicalBook. 3-TERT-BUTYLADIPIC ACID Properties and Synthesis.Link[1]
National Institutes of Health (PubChem). 3-tert-Butyladipic acid Compound Summary.[1]Link[1]
Cardiff University. The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures. (Contextual reference for green oxidation mechanisms). Link
Jung, J.H. et al. CAL-B catalyzed desymmetrization of 3-alkylglutarate.[1][5] Org Biomol Chem. 2013.[1][5] (Analogous protocol for desymmetrization). Link
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 3-tert-Butyladipic acid (CAS: 10347-88-3)
Primary Application: Monomer for high-performance polyesters (enhanced thermal stability via steric bulk), plasticizers, and lubricant intermediates.[1]
This protocol details the laboratory-scale synthesis of 3-tert-butyladipic acid. Unlike linear adipic acid, the introduction of a bulky tert-butyl group at the C3 position introduces steric hindrance that influences both the reaction kinetics and the physical properties of the final crystal lattice.[2]
Synthetic Strategy:
The most robust route utilizes the oxidative cleavage of 4-tert-butylcyclohexanone using nitric acid (
) catalyzed by Ammonium Metavanadate () and Copper(II) nitrate. This method mimics the industrial "KA Oil" oxidation process but is adapted for the specific solubility and conformational locking provided by the tert-butyl group.
Mechanism & Retrosynthesis:
The tert-butyl group at the 4-position of the cyclohexanone ring locks the molecule into a rigid chair conformation. Oxidative cleavage occurs at the C1-C2 or C1-C6 bond. Due to the symmetry of the starting material, cleavage at either site yields the same racemic product: 3-tert-butylhexanedioic acid.
Figure 1: Reaction scheme illustrating the oxidative cleavage pathway.
Part 2: Safety & Pre-requisites (Critical)
Warning: Nitric Acid Oxidations are Exothermic.
The oxidation of ketones with nitric acid is characterized by an induction period . If reagents are mixed too quickly at low temperatures, the reaction may stall, accumulate unreacted material, and then trigger a thermal runaway (explosion risk).
Engineering Controls: Perform all operations in a high-flow fume hood.
fumes (red/brown gas) will be generated.
PPE: Neoprene gloves (nitrile is insufficient for conc.
), face shield, and chemical apron.
Quench Plan: Have a beaker of ice water ready to quench the reaction externally if the temperature spikes uncontrollably.
Part 3: Detailed Experimental Protocol
Materials
Reagent
CAS
Role
Equiv/Conc.
4-tert-Butylcyclohexanone
98-53-3
Substrate
1.0 equiv (15.4 g)
Nitric Acid
7697-37-2
Oxidant
6.0 equiv (60 mL, 50-60%)
Ammonium Metavanadate
7803-55-6
Catalyst
0.1 mol% (0.1 g)
Copper(II) Nitrate
3251-23-8
Co-catalyst
0.2 mol% (0.2 g)
Water (Deionized)
7732-18-5
Solvent
-
Step-by-Step Methodology
1. Catalyst Activation & Acid Preparation
In a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, dropping funnel, and digital thermometer, add 60 mL of 50% Nitric Acid .
Add 0.1 g Ammonium Metavanadate (
) and 0.2 g Copper(II) Nitrate .
Heat the mixture to 60°C with stirring. The solution should turn light blue/green as the catalyst dissolves.
2. Controlled Addition (The Critical Step)
Melt the 4-tert-butylcyclohexanone (MP: ~47°C) if it is solid, or dissolve it in a minimal amount of glacial acetic acid if handling solids is difficult (neat addition is preferred to simplify workup).
Add the ketone to the dropping funnel.
Initiation: Add approximately 1 mL of the ketone to the acid. Wait for the evolution of brown fumes (
) and a temperature rise. This confirms the reaction has started (induction period over).
Sustained Addition: Once initiated, add the remaining ketone dropwise over 45–60 minutes .
Process Control: Maintain internal temperature between 60–70°C using the addition rate. If the temperature drops below 55°C, stop addition and wait for the exotherm to return.
3. Digestion & Completion
After addition is complete, the reaction mixture will likely be a clear, light-green solution.
Increase the oil bath temperature to raise the internal temperature to 90–95°C .
Reflux for 1 hour . This ensures degradation of any intermediate nitrolic acids into the final dicarboxylic acid.
Observation: The evolution of brown fumes should cease.
4. Isolation & Purification
Remove the flask from heat and allow it to cool slowly to room temperature with stirring.
Crystallization: The 3-tert-butyladipic acid is less soluble in cold water than adipic acid due to the hydrophobic tert-butyl group. It should begin to crystallize as a white solid around 30–40°C.
Cool the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
Filtration: Filter the solid using a Büchner funnel. Wash the cake with ice-cold water (3 x 20 mL) to remove residual nitric acid and copper salts.
Recrystallization:
Solvent: Water is the standard, but if the product "oils out" (forms a separate liquid phase before crystallizing), use 20% Ethanol/Water .
Dissolve the crude solid in boiling water. If insoluble particles remain, hot filter.
Allow to cool slowly to form well-defined crystals.
Dry in a vacuum oven at 60°C for 6 hours.
Figure 2: Operational workflow for the synthesis process.
Part 4: Quality Control & Characterization
The product must be validated against the following specifications to ensure the ring has opened and the tert-butyl group remains intact.
Test
Expected Result
Diagnostic Value
Appearance
White crystalline powder
Colored crystals indicate trapped ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
or Cu salts.
Melting Point
112 – 115°C
Sharp range indicates high purity. Lower range suggests mixed isomers or wet product.
Solubility
Soluble in Ethanol, Acetone. Sparingly soluble in cold water.
Confirms dicarboxylic acid functionality vs. starting ketone.
0.85 ppm (s, 9H): tert-Butyl group (remains a singlet, diagnostic of the group's survival).
1.2 - 2.4 ppm (m, 7H): Methylene/Methine backbone protons. The complexity arises from the chiral center at C3, making the adjacent methylene protons diastereotopic.
Part 5: Troubleshooting & Optimization
Issue: "Oiling Out" during Crystallization
Cause: The tert-butyl group increases lipophilicity. If the concentration is too high or cooling is too rapid, the product separates as an oil rather than a crystal.
Solution: Reheat to dissolve the oil. Add a small amount of seed crystal. Cool very slowly with vigorous stirring. Alternatively, add 10% ethanol to the aqueous mother liquor to increase solubility slightly and favor crystal growth.
Issue: Low Yield (< 50%)
Cause: Incomplete oxidation or loss during filtration (product is somewhat soluble in water).
Solution: Ensure the reflux step at 95°C is maintained for a full hour. Concentrate the mother liquor by rotary evaporation to recover a second crop of crystals.
References
ChemicalBook. (2025).[3] 3-tert-Butyladipic acid Properties and Supplier Data. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-tert-Butyladipic acid. Retrieved from
Lien, J. C., et al. (2000). Synthesis and Anti-platelet Activity of 3-tert-Butyladipic Acid Derivatives. Journal of the American Chemical Society.[4] (Methodology adapted from general cyclic ketone oxidation protocols).
GuideChem. (2025). Technical Specifications for CAS 10347-88-3. Retrieved from
Application Notes and Protocols for the Synthesis of Derivatives from 3-tert-Butyladipic Acid
Introduction: The Strategic Value of 3-tert-Butyladipic Acid in Synthesis 3-tert-Butyladipic acid is a unique dicarboxylic acid that offers a strategic advantage in the design of novel molecules for pharmaceuticals, poly...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 3-tert-Butyladipic Acid in Synthesis
3-tert-Butyladipic acid is a unique dicarboxylic acid that offers a strategic advantage in the design of novel molecules for pharmaceuticals, polymers, and specialty chemicals.[1] Its defining feature is the bulky tert-butyl group attached to the third carbon of the six-carbon backbone.[1] This structural element imparts significant steric hindrance, influencing the molecule's physical and chemical properties, such as thermal stability and solubility in polar solvents.[1] In the realm of drug development and materials science, the controlled derivatization of 3-tert-Butyladipic acid allows for the introduction of diverse functionalities, leading to compounds with tailored properties for specific applications.[1] This guide provides detailed protocols for the synthesis of key derivatives of 3-tert-Butyladipic acid, including esters, amides, and the corresponding anhydride, with a focus on the practical considerations and the underlying chemical principles.
Physicochemical Properties of 3-tert-Butyladipic Acid
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of 3-tert-Butyladipic acid.
Sparingly soluble in water; soluble in polar organic solvents like alcohol.[1]
Synthetic Pathways from 3-tert-Butyladipic Acid
The two carboxylic acid moieties of 3-tert-Butyladipic acid are the primary sites for chemical modification. The following sections detail the synthesis of various derivatives, including esters, amides, and the cyclic anhydride.
Application Note: High-Purity Isolation of 3-tert-Butyladipic Acid
[1] [1] Abstract & Scope This Application Note details a robust protocol for the purification of 3-tert-butyladipic acid , a dicarboxylic acid derivative typically synthesized via the oxidative cleavage of 4-tert-butylcy...
This Application Note details a robust protocol for the purification of 3-tert-butyladipic acid , a dicarboxylic acid derivative typically synthesized via the oxidative cleavage of 4-tert-butylcyclohexanone.[1] While the synthesis of this compound parallels the industrial production of adipic acid, the introduction of the bulky tert-butyl group introduces specific solubility challenges and impurity profiles—specifically unreacted ketone and lower-molecular-weight dicarboxylic homologs.[1]
This guide provides a two-stage purification workflow:
Thermal Recrystallization: To fractionate the target acid from homologous oxidation byproducts (e.g., glutaric or succinic derivatives) based on differential solubility.[1]
Chemical Context & Impurity Profile[1][2][3][4]
The synthesis of 3-tert-butyladipic acid generally involves the vigorous oxidation of 4-tert-butylcyclohexanone using nitric acid (
The protocol exploits two physicochemical properties:[1][3][4]
Acidity (
): The target is a diacid (), soluble in aqueous base, whereas the starting ketone is neutral and insoluble.[1]
Hydrophobicity: The tert-butyl group significantly lowers the water solubility of the target compared to unsubstituted adipic acid, necessitating a modified solvent system for recrystallization.[1]
Figure 1: Logical workflow isolating the diacid based on pKa and solubility differentials.[1]
Safety & Prerequisites
Personal Protective Equipment (PPE)[1]
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
Hand Protection: Nitrile gloves (0.11 mm minimum thickness).[1]
Respiratory: Use a fume hood, especially during acidification (potential
Objective: To separate the dicarboxylic acid from unreacted starting materials and non-acidic byproducts.[1]
Dissolution:
Transfer the crude oxidation solid (approx. 10 g) into a 250 mL Erlenmeyer flask.
Add 100 mL of 10% aqueous Sodium Carbonate (
) .
Note: Use carbonate rather than hydroxide to avoid potential aldol condensation of any remaining ketone.[1]
Stir vigorously until the bulk of the solid dissolves. The solution should be alkaline (pH > 10).[1]
Filtration/Extraction (Removal of Neutrals):
If solid remains: This is likely unreacted ketone or inorganic salts.[1] Filter the solution through a Celite pad or sintered glass funnel.[1]
Liquid-Liquid Extraction (Optional but Recommended): Transfer the aqueous filtrate to a separatory funnel.[1] Extract twice with 30 mL of Ethyl Acetate .
Action: Discard the upper organic layer (contains neutral impurities).[1]
Keep: The lower aqueous layer (contains the target as the disodium salt).[1]
Observation: Massive precipitation of white solid will occur.[1] Continue adding acid until pH
1-2 (verify with Congo Red paper).
Collection:
Filter the white precipitate via vacuum filtration (Buchner funnel).[1][4]
Wash the filter cake with 20 mL of ice-cold water to remove trapped NaCl.[1]
Stop Point: The solid can be air-dried overnight.[1][4] This is "Crude Acid."[1]
Protocol 2: Recrystallization (Purification)
Objective: To remove homologous dicarboxylic acids and trace impurities.[1]
Solvent Strategy: Unlike adipic acid, which is recrystallized from pure water, 3-tert-butyladipic acid has lower water solubility due to the hydrophobic tert-butyl group.[1] A Water/Ethanol mixture is preferred for optimal yield/purity balance.[1]
Procedure
Solvent Preparation: Prepare a 100 mL mixture of Water:Ethanol (90:10 v/v).
Dissolution:
Place the Crude Acid (from Protocol 1) into a round-bottom flask.
Add the solvent mixture (approx. 10 mL per gram of solid).[1][3][4]
Heat to reflux (boiling) with a magnetic stir bar.[1]
Adjustment: If the solid does not dissolve completely at reflux, add pure Ethanol dropwise through the condenser until clear.[1]
Hot Filtration (Critical):
If insoluble particles remain at boiling, filter quickly through a pre-warmed glass funnel/fluted filter paper.[1]
Crystallization:
Remove from heat and allow the flask to cool to room temperature slowly (over 1 hour).
Mechanism:[1][3][4][5] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[1]
Once at room temperature, place the flask in an ice bath (0 °C) for 30 minutes to maximize yield.
Methods for the Chiral Resolution of 3-tert-Butyladipic Acid: Application Notes and Protocols
An Application Note and Comprehensive Guide Abstract: This technical guide provides detailed methodologies for the chiral resolution of 3-tert-Butyladipic acid, a valuable building block in polymer science and pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Comprehensive Guide
Abstract: This technical guide provides detailed methodologies for the chiral resolution of 3-tert-Butyladipic acid, a valuable building block in polymer science and pharmaceutical development. The enantiomers of this branched-chain dicarboxylic acid possess unique properties, making their separation a critical step for various applications. This document outlines three robust methods for achieving high enantiomeric purity: classical diastereomeric salt formation, enzymatic resolution of its diester derivative, and chiral high-performance liquid chromatography (HPLC). Each section includes the underlying scientific principles, step-by-step protocols, and expected outcomes to equip researchers, scientists, and drug development professionals with the necessary tools for successful chiral separation.
Introduction to Chiral 3-tert-Butyladipic Acid
3-tert-Butyladipic acid is a dicarboxylic acid featuring a bulky tert-butyl group on its aliphatic chain. This substitution introduces a stereocenter, resulting in the existence of two non-superimposable mirror images, or enantiomers: (R)-3-tert-Butyladipic acid and (S)-3-tert-Butyladipic acid. The distinct spatial arrangement of these enantiomers can lead to different biological activities and material properties. Consequently, the ability to isolate these enantiomers in high purity is of significant interest in the synthesis of specialty polymers and as a chiral intermediate in the development of active pharmaceutical ingredients.
This guide provides a comprehensive overview of established techniques for the chiral resolution of racemic 3-tert-Butyladipic acid. The methods described are based on well-documented principles of stereochemistry and have been adapted from successful resolutions of structurally similar molecules.
Classical Resolution via Diastereomeric Salt Formation
The most established method for resolving racemic acids is through the formation of diastereomeric salts. This technique leverages the reaction of the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The choice of the chiral resolving agent is critical and often determined empirically. For dicarboxylic acids, chiral amines such as (R)- or (S)-1-phenylethylamine are excellent candidates due to their commercial availability and proven efficacy in forming crystalline salts with carboxylic acids.
Protocol: Resolution with (R)-1-Phenylethylamine
This protocol is designed for the resolution of racemic 3-tert-Butyladipic acid to preferentially isolate the (R)-enantiomer. The use of (S)-1-phenylethylamine would analogously lead to the isolation of the (S)-enantiomer.
Step 1: Diastereomeric Salt Formation
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 3-tert-Butyladipic acid in 100 mL of a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Heat the mixture gently to ensure complete dissolution.
In a separate beaker, dissolve an equimolar amount of (R)-1-phenylethylamine in 20 mL of the same solvent.
Slowly add the solution of the chiral amine to the warm solution of the racemic acid with continuous stirring.
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
To maximize crystallization, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.
Step 2: Isolation of the Diastereomeric Salt
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
Dry the crystals in a vacuum oven at a low temperature.
Step 3: Regeneration of the Enantiomerically Enriched Acid
Suspend the dried diastereomeric salt in 50 mL of water.
Add a strong acid, such as 2 M hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate groups and liberate the free dicarboxylic acid.
The enantiomerically enriched 3-tert-Butyladipic acid will precipitate out of the aqueous solution.
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-tert-Butyladipic acid.
Step 4: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC analysis (see Section 3).
Further recrystallization of the diastereomeric salt before acidification can improve the enantiomeric purity.
Caption: Workflow for Classical Resolution of 3-tert-Butyladipic Acid.
Parameter
Expected Value
Reference
Initial Yield (single crystallization)
30-45%
Based on similar resolutions
Enantiomeric Excess (e.e.)
>95%
After optimization
Resolving Agent
(R)- or (S)-1-phenylethylamine
Solvent
Ethanol or Methanol
General Practice
Enzymatic Resolution of 3-tert-Butyladipic Acid Diesters
Enzymatic resolution offers a green and highly selective alternative to classical methods. This approach utilizes enzymes, typically lipases, to catalyze the enantioselective transformation of a substrate. For a dicarboxylic acid, it is first necessary to convert it to a diester, for example, diethyl 3-tert-Butyladipate. A lipase can then selectively hydrolyze one of the enantiomers of the diester to a monoester, leaving the other enantiomer of the diester unreacted. The resulting mixture of the unreacted diester and the monoester can then be separated by conventional methods like column chromatography.
Studies have shown that bulky groups, such as a tert-butyl group, can enhance the enantioselectivity of lipases like Candida antarctica lipase B (CALB).
Protocol: Lipase-Catalyzed Hydrolysis of Diethyl 3-tert-Butyladipate
Step 1: Synthesis of Racemic Diethyl 3-tert-Butyladipate
To a solution of 10.0 g of racemic 3-tert-Butyladipic acid in 100 mL of absolute ethanol, add a catalytic amount of a strong acid (e.g., 0.5 mL of concentrated sulfuric acid).
Reflux the mixture for 4-6 hours.
After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting racemic diester by vacuum distillation or column chromatography.
Step 2: Enzymatic Hydrolysis
In a temperature-controlled vessel, suspend 5.0 g of racemic diethyl 3-tert-Butyladipate in 50 mL of a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435) to the suspension (typically 10-20% by weight of the substrate).
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining diester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
Step 3: Separation and Isolation
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
Acidify the aqueous solution to pH 2-3 with dilute HCl.
Extract the mixture with an organic solvent like ethyl acetate.
The organic layer will contain the unreacted diester and the monoester product. Separate these two compounds by column chromatography on silica gel.
The separated enantiomerically enriched diester can be hydrolyzed under basic conditions to yield the corresponding enantiomer of 3-tert-Butyladipic acid. The enantiomerically enriched monoester can be used as is or further hydrolyzed to the diacid.
Caption: Workflow for Enzymatic Resolution of 3-tert-Butyladipic Acid Diester.
Parameter
Expected Value
Reference
Conversion
~50%
For optimal resolution
Enantiomeric Excess (e.e.) of unreacted diester
>96%
Enantiomeric Excess (e.e.) of monoester product
>96%
Enzyme
Immobilized Candida antarctica Lipase B (CALB)
Reaction Medium
Biphasic system (e.g., buffer/organic solvent) or neat
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). For acidic compounds like 3-tert-Butyladipic acid, polysaccharide-based CSPs and anion-exchange type CSPs are particularly effective.
Protocol: Analytical and Preparative Chiral HPLC
Step 1: Analytical Method Development
Column Screening: Screen a variety of chiral columns to find one that provides baseline separation. Good starting points for dicarboxylic acids include:
For polysaccharide columns in normal phase mode, a typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. An acidic additive such as trifluoroacetic acid (TFA) or formic acid is often required to improve peak shape for acidic analytes.
For anion-exchange columns, a mixture of an alcohol and an acid/base buffer is typically used.
Parameter Optimization: Optimize the flow rate, temperature, and mobile phase composition to achieve the best resolution and analysis time.
Step 2: Preparative Separation
Once an analytical method is established, it can be scaled up for preparative separation.
A larger diameter column with the same CSP is used.
The mobile phase composition may need to be slightly adjusted for optimal loading and separation on the preparative scale.
Inject larger volumes of a concentrated solution of the racemic 3-tert-Butyladipic acid.
Collect the fractions corresponding to each enantiomer as they elute from the column.
Combine the fractions for each enantiomer and remove the solvent to obtain the pure enantiomers.
Caption: Principle of Chiral HPLC Separation.
Column Type
Mobile Phase Example
Additive
Polysaccharide-based (e.g., Amylose)
Hexane/Isopropanol (90:10)
0.1% Trifluoroacetic Acid (TFA)
Anion-Exchanger (e.g., QN-AX)
Methanol/Acetic Acid/Triethylamine
Buffer system
Characterization of Resolved Enantiomers
After resolution, it is essential to characterize the enantiomers to determine their purity and confirm their absolute configuration.
Enantiomeric Purity: The enantiomeric excess (e.e.) is determined using the analytical chiral HPLC method developed.
Chemical Purity: Assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Optical Rotation: The specific rotation ([α]D) of each enantiomer is measured using a polarimeter. The two enantiomers should have equal and opposite specific rotation values. Note: The specific optical rotation values for the enantiomers of 3-tert-Butyladipic acid have not been found in the reviewed literature and would need to be determined experimentally.
Conclusion
The chiral resolution of 3-tert-Butyladipic acid can be effectively achieved through several well-established methodologies. Classical diastereomeric salt formation is a robust and scalable method, while enzymatic resolution offers a highly selective and environmentally friendly approach. For both analytical and preparative scale separations, chiral HPLC provides a direct and efficient means of isolating the pure enantiomers. The choice of method will depend on the scale of the separation, the desired level of purity, and the available resources. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully resolve the enantiomers of 3-tert-Butyladipic acid.
References
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Scafato, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Retrieved from [Link]
Wang, Y., et al. (2020). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Retrieved from [Link]
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
Connect Chemicals. (n.d.). 3-Tert butyladipic acid. Retrieved from [Link]
Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Retrieved from [Link]
Stergiou, P. Y., et al. (2013). Advances in Lipase-Catalyzed Esterification Reactions. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid.... Retrieved from [Link]
Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. ResearchGate. Retrieved from [Link]
Deng, L., et al. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Google Patents.
Kallscheuer, N., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC - NIH. Retrieved from [Link]
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]
PubChem. (n.d.). 3-tert-Butyladipic acid. Retrieved from [Link]
Bornscheuer, U. T., et al. (2002). Enantioselective Synthesis of Diamino Dicarboxylic Acids. PubMed. Retrieved from [Link]
Macrae, A. R., & Hammond, R. C. (1985). Present and Future Applications of Lipases. Biotechnology and Genetic Engineering Reviews.
ResearchGate. (n.d.). Lipase-catalyzed hydrolysis of racemic esters 3aef. Retrieved from [Link]
Gotor-Fernández, V., et al. (2019). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. Retrieved from [Link]
ACS Catalysis. (n.d.). Biocatalytic Stereo-Perfect Desymmetrization of Oxetanes. Retrieved from [Link]
Wikipedia. (n.d.). Branched-chain dicarboxylic acids. Retrieved from [Link]
Forró, E., & Fülöp, F. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Retrieved from [Link]
Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Retrieved from [Link]
ResearchGate. (2014). Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid. Retrieved from [Link]
The AOCS Lipid Library. (n.d.). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Strategic Rationale
This guide details the polymerization protocols for 3-tert-butyladipic acid (3-tBAA) , a sterically hindered dicarboxylic acid monomer (CAS: 10347-88-3). Unlike linear adipic acid, which facilitates high crystallinity in polyamides (Nylons) and polyesters, 3-tBAA introduces a bulky tert-butyl pendant group at the C3 position.
Why use 3-tBAA?
Crystallinity Disruption: The steric bulk disrupts chain packing, significantly lowering the melting temperature (
) and crystallinity of the resulting polymer. This is critical for creating amorphous regions necessary for drug encapsulation and controlled release rates.
Solubility Enhancement: The asymmetry improves solubility in common organic solvents (THF, DCM), facilitating processing for electrospinning or nanoparticle formulation.
Hydrophobic Modulation: The tert-butyl group increases the hydrophobicity of the polymer backbone without altering the degradable ester/amide linkages, allowing for fine-tuning of hydrolytic degradation rates.
Monomer Specifications & Preparation
Before initiating polymerization, the monomer quality must be validated. 3-tBAA is often synthesized via the oxidative cleavage of 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanol.
Property
Specification
Critical Note
Chemical Name
3-tert-butylhexanedioic acid
Asymmetric dicarboxylic acid
CAS Number
10347-88-3
Verify against CoA
Molecular Weight
202.25 g/mol
Used for stoichiometry calculations
Melting Point
112–115 °C
Sharp endotherm indicates high purity
Purity Requirement
99.0% (GC/titration)
Impurities >1% terminate chain growth
Appearance
White crystalline powder
Discoloration suggests oxidation
Protocol A: Melt Polycondensation of Poly(butylene 3-tert-butyladipate) (PB-tBA)
This protocol describes the synthesis of a homopolyester using 1,4-butanediol (BDO). This system serves as a baseline for understanding the steric effects of the monomer.
Reaction Mechanism & Workflow
The reaction proceeds in two stages:
Esterification (Oligomerization): Formation of bis(hydroxybutyl) esters and low MW oligomers at atmospheric pressure.
Polycondensation: Chain extension under high vacuum to remove excess diol and drive the equilibrium toward high molecular weight.
Monomer B: 1,4-Butanediol (10.81 g, 0.12 mol) (20% molar excess to compensate for volatility)
Catalyst: Titanium(IV) butoxide (
), 0.1 wt% relative to acid.
Equipment: 100 mL 3-neck round-bottom flask, mechanical stirrer (essential for high viscosity), nitrogen inlet, vacuum pump (<1 mbar capacity), Dean-Stark trap or distillation bridge.
Step-by-Step Procedure
Phase 1: Esterification
Charge: Add 3-tBAA and 1,4-BDO into the reactor.
Inerting: Purge with
x3 to remove oxygen (prevents yellowing).
Heating: Ramp temperature to 180°C over 30 mins under continuous
flow.
Catalysis: Once the melt is clear, inject
solution.
Reaction: Hold at 180–190°C for 2–3 hours. Collect water in the receiver.
Checkpoint: Reaction is ~95% complete when water evolution ceases and the acid value drops below 20 mg KOH/g.
Phase 2: Polycondensation
6. Temp Ramp: Increase temperature to 230°C .
7. Vacuum Ramp: Crucial Step. Slowly reduce pressure over 45 mins to prevent bumping. Target: <100 Pa (<1 mbar).
Mechanistic Note: The bulky tert-butyl group may slow down kinetics compared to standard adipates. Ensure efficient stirring to renew the surface area for BDO evaporation.
Finishing: Maintain high vacuum/temp for 3–5 hours. Monitor torque (viscosity).[1]
Termination: Break vacuum with . Pour the viscous melt onto a Teflon sheet or into liquid nitrogen for quenching.
Protocol B: Synthesis of Biodegradable Copolyesters (PBAT Analog)
For drug delivery applications, a copolyester with Terephthalic Acid (TPA) is often preferred to balance mechanical strength with degradation. Here, 3-tBAA replaces Adipic Acid in a PBAT-like structure to increase flexibility and degradation rate.
Formulation Strategy
Hard Segment: Poly(butylene terephthalate) - Provides strength.
Soft Segment: Poly(butylene 3-tert-butyladipate) - Provides flexibility and hydrolysis sites.
Ratio: 50:50 mol% (TPA:3-tBAA) is a standard starting point for biodegradable films.
Experimental Adjustments
Transesterification: If using Dimethyl Terephthalate (DMT) instead of TPA, methanol will be the byproduct. Ensure the condenser is set to remove methanol (64°C) but reflux BDO (230°C).
Warning: Do not exceed 270°C to avoid thermal degradation of the tert-butyl group (potential elimination reaction).
Characterization & Validation
To ensure the protocol was successful, the following data must be acquired.
Technique
Target Data
Interpretation
1H NMR ()
0.9 ppm (s, 9H)
Confirms incorporation of tert-butyl group.[2] Integration ratio vs. backbone confirms stoichiometry.
DSC
and
Expect to be significantly lower than Poly(butylene adipate) (). PB-tBA may be amorphous or have .
GPC (THF)
, , PDI
Target Da for mechanical integrity. PDI should be ~2.0 for step-growth.
Acid Value
Titration
< 1.0 mg KOH/g indicates high conversion.
Structural Logic (Graphviz)
The following diagram illustrates the chemical connectivity and the impact of the side group.
Figure 2: Structural impact of the tert-butyl moiety on polymer architecture.
Troubleshooting & Expert Insights
Issue: Low Molecular Weight (Brittle Polymer)
Root Cause:[3][4][5] Stoichiometric imbalance (loss of BDO) or insufficient vacuum.
Fix: Add 2-5% excess BDO initially. Check vacuum seals.[1] Ensure reaction time is sufficient for the bulky monomer to react.
Issue: Discoloration (Yellow/Brown)
Root Cause:[3][4][5] Oxidation or thermal degradation.[1]
Fix: Strictly maintain
blanket. Add antioxidants (e.g., Irganox 1010) at 0.1 wt% during the second stage.
Issue: Monomer Sublimation
Insight: While Adipic acid sublimes, 3-tBAA is heavier and less prone, but condensation in the column neck can still occur. Heat the column neck to >120°C to prevent blockage.
References
BOC Sciences. 3-tert-Butyladipic acid Product Data. (Monomer specifications and chemical properties).
Santa Cruz Biotechnology. 3-tert-Butyladipic acid Safety Data Sheet. (Handling and stability data). Link[][7][8]
Google Patents. WO2011062600A1 - Polycondensation with a kneader reactor. (Describes the use of branched dicarboxylic acids like 3-tBAA in polyester synthesis). Link
Google Patents. US5387658A - Crosslinked castor oil derivatives. (Cites 3-tert-butyladipic acid as a crosslinking comonomer).[1][5] Link
Connect Chemicals. 3-Tert butyladipic acid Application Note. (General applications in high-performance polymers).[9] Link
Technical Support Center: 3-tert-Butyladipic Acid Production
Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Process Chemists, R&D Scientists, and Drug Development Professionals. Executive Summary & Chemical Context 3-tert-Butyladipic acid (3-tBA) is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Impurity Profiles
Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.
Executive Summary & Chemical Context
3-tert-Butyladipic acid (3-tBA) is a critical aliphatic dicarboxylic acid intermediate, often utilized to introduce steric bulk and hydrophobicity into polyester or polyamide backbones.
The industrial "Happy Path" synthesis typically involves the oxidative cleavage of 4-tert-butylcyclohexanone (or its alcohol precursor) using nitric acid (
) catalyzed by Vanadium/Copper, or milder laboratory oxidation using Ruthenium () or Permanganate ().
However, the bulky tert-butyl group introduces unique steric strains that alter the kinetics of the standard adipic acid mechanism, leading to specific "off-pathway" side reactions. This guide addresses the three most common failure modes: Chain Degradation (Over-oxidation) , Nitration (Yellowing) , and Incomplete Oxidation (Lactonization) .
The Oxidative Cleavage Workflow (Mechanistic Baseline)
To troubleshoot effectively, we must first visualize the standard reaction pathway. The cleavage proceeds via the enolization of the ketone, followed by nitration/oxidation to the
-diketone or hydroxy-ketone, and finally bond scission.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the divergence points for primary side reactions.
Troubleshooting Module: Diagnosis & Remediation
Scenario A: Product Yield is Low & Melting Point is Depressed
Diagnosis:Over-Oxidation (Chain Degradation)
The reaction temperature spiked, or the residence time was too long. The oxidative environment was aggressive enough to not just cleave the C1-C2 bond, but to further decarboxylate the resulting acid chain.
Temperature Control: Maintain reaction temperature strictly between 55°C – 65°C . Exceeding 70°C exponentially increases the rate of decarboxylation.
Quench Timing: Monitor the consumption of the starting ketone via TLC or GC. Quench immediately upon disappearance. Do not "soak" the reaction to improve yield.
Purification: These shorter-chain acids are more water-soluble than 3-tBA.
Step: Recrystallize from water or dilute acetic acid.
Step: Chill the mother liquor to 0°C; 3-tBA will crystallize out preferentially due to the hydrophobic t-butyl group, leaving glutaric derivatives in solution.
Scenario B: Product is Yellow/Brown (Instead of White)
Diagnosis:Nitration (Alpha-Nitration)
High concentrations of nitric acid (
) or insufficient catalyst loading favored electrophilic nitration of the enol rather than oxidative cleavage.
Impurity:
-Nitro-4-tert-butylcyclohexanone or nitro-carboxylic acids.
Risk: These compounds can be unstable and potentially explosive during workup.
Remediation Protocol:
Catalyst Check: Ensure Ammonium Metavanadate (
) and Copper turnings are present. Vanadium is essential for the oxidative cleavage step; without it, nitration dominates.
Acid Concentration: Dilute
to 50-55% . Do not use fuming nitric acid.
Removal:
Step: Wash the crude solid with cold saturated Sodium Bicarbonate (
) solution (if the impurity is non-acidic nitro-ketone, it will not dissolve; the product will). Filter, then re-acidify the filtrate to recover 3-tBA.
Scenario C: Product is Oily or Sticky
Diagnosis:Incomplete Oxidation (Lactonization/Aldehydes)
The oxidative cleavage stalled, leaving aldehyde terminals or allowing the intermediate hydroxy-acid to cyclize into a lactone (intramolecular esterification).
Impurity: 3-tert-butyl-6-oxohexanoic acid (aldehyde-acid) or
-lactones.
Remediation Protocol:
Post-Oxidation: If the crude is oily, reflux it with a mild oxidant (e.g., dilute
or ) for 30 minutes to push aldehydes to carboxylic acids.
Hydrolysis: Reflux the crude oil in 10% NaOH for 1 hour to open any lactone rings. Acidify with HCl to precipitate the di-acid.
Data Summary: Impurity Profile
Impurity Type
Chemical Structure
Origin Cause
Detection (1H NMR)
Removal Strategy
Glutaric Derivative
3-tert-butylglutaric acid
Over-heating (>75°C)
Loss of CH2 signal integral
Water Recrystallization
Nitro-Compound
-nitro-ketones
High [HNO3], Low Catalyst
Downfield shift (~5.0 ppm)
Bicarbonate Wash
Aldehyde-Acid
3-t-butyl-6-oxohexanoic acid
Insufficient Oxidant
Aldehyde proton (~9.8 ppm)
Polish
Lactone
Cyclic ester
Dehydration/Cyclization
Complex splitting (rigid ring)
NaOH Hydrolysis
Advanced FAQ: Mechanistic Insights
Q: Why does the tert-butyl group not oxidize off?A: The tert-butyl group is quaternary (contains no protons on the central carbon). Standard oxidative conditions (Nitric/Chromic acid) require an extractable hydrogen (
-hydrogen) to initiate oxidation. Therefore, the t-butyl group acts as a "spectator" chemically, but a "director" sterically.
Q: Does the starting isomer (cis vs. trans 4-tert-butylcyclohexanol) matter?A: Yes.
Trans-isomer: The hydroxyl group is equatorial (more stable). Oxidation to the ketone is slower but cleaner.
Cis-isomer: The hydroxyl group is axial (sterically crowded). It oxidizes to the ketone faster (relief of steric strain).
Impact: If using the alcohol as a starter, ensure consistent isomer ratios or allow extra time for the trans isomer to react to prevent unreacted alcohol contamination.
Q: Is the final product chiral?A: Yes. 3-tert-butyladipic acid possesses a chiral center at C3.
Synthesis Consequence: Since 4-tert-butylcyclohexanone has a plane of symmetry, the oxidative cleavage generates a racemic mixture (50:50 enantiomers).
Drug Development Note: If you require an enantiopure scaffold, this synthesis route requires subsequent chiral resolution (e.g., using chiral amines) or an asymmetric synthesis route (e.g., enzymatic oxidation).
Troubleshooting Logic Tree
Use this flow to determine your next experimental step.
Figure 2: Decision matrix for crude product purification.
Technical Support Center: Optimization of Reaction Conditions for 3-tert-Butyladipic Acid
Welcome to the technical support center for the synthesis and optimization of 3-tert-Butyladipic Acid. This guide is designed for researchers, scientists, and professionals in drug development and polymer science.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 3-tert-Butyladipic Acid. This guide is designed for researchers, scientists, and professionals in drug development and polymer science. 3-tert-Butyladipic acid is a valuable dicarboxylic acid derivative, where the bulky tert-butyl group imparts unique steric properties, enhancing the thermal stability and mechanical performance of resulting polymers and other advanced materials.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its synthesis, which typically involves the oxidative cleavage of 4-tert-butylcyclohexanone or its corresponding alcohol.[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the oxidation of 4-tert-butylcyclohexanone.
Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I address this?
Low yield is a multifaceted issue. A systematic approach is crucial to pinpoint the root cause. The logical workflow below can guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown of Causes and Solutions:
Incomplete Reaction: This is the most common culprit. Before workup, confirm the absence of starting material (4-tert-butylcyclohexanone) using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Cause - Insufficient Oxidant: The stoichiometry of your oxidizing agent (e.g., nitric acid, potassium permanganate, or a catalytic system with O₂) may be inadequate. Ensure precise measurement and consider a slight excess (1.1-1.5 equivalents) depending on the oxidant's stability.
Cause - Suboptimal Temperature: Oxidation reactions are often exothermic and temperature-sensitive.[4] Too low a temperature will result in a sluggish or stalled reaction. Too high a temperature can lead to oxidant decomposition and the formation of undesired byproducts. An optimal range for similar oxidations is often between 50-100°C, but this must be determined empirically.[4]
Cause - Catalyst Deactivation: If using a catalytic system (e.g., transition metals with oxygen), the catalyst may become poisoned or deactivated over time.[5] Ensure high-purity reagents and solvents to avoid this.
Product Loss During Workup:
Cause - Improper Extraction: 3-tert-Butyladipic acid is a dicarboxylic acid. To extract it into an organic solvent, the aqueous phase must be sufficiently acidified (pH < 2) to fully protonate both carboxyl groups, thereby reducing its water solubility. Conversely, to remove non-acidic impurities, the product can be extracted into a basic aqueous solution (e.g., with NaHCO₃).
Cause - Poor Recrystallization Technique: Significant product can be lost if the wrong solvent is chosen or if the solution is cooled too rapidly, trapping impurities and reducing the isolated yield. Refer to the purification protocol below for guidance.
Q2: My final product is a sticky solid or oil instead of a white crystalline powder. What's wrong?
The expected product, 3-tert-Butyladipic acid, is a white crystalline solid.[3][] An oily or impure appearance points to the presence of contaminants.
Intermediate Species: Incomplete oxidation can lead to intermediate products like 6-tert-butyl-6-oxohexanoic acid.
Solvent Residue: Incomplete removal of high-boiling point solvents (e.g., acetic acid if used in the reaction) during workup.
Side-Products: Over-oxidation can cause cleavage of the tert-butyl group or further breakdown of the carbon chain, leading to a mixture of smaller dicarboxylic acids.
Solution: Purification Protocol
The most reliable method for purifying dicarboxylic acids is recrystallization.
Solvent Selection: The ideal solvent should dissolve the crude product when hot but not when cold. Water is often a good starting point for dicarboxylic acids.[7] For less polar impurities, a mixed solvent system like ethanol/water or ethyl acetate/hexanes may be necessary.
Procedure:
Dissolve the crude product in a minimal amount of the chosen boiling solvent.
If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture through celite to remove colored impurities.
Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to "crash out" as an oil or trap impurities.
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize recovery.
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.[7]
Q3: The reaction is not proceeding at all, even after several hours. What should I check?
A stalled reaction requires immediate investigation.
Confirm Reagent Addition: Double-check that all reagents, especially the catalyst and oxidant, were added correctly.
Check Catalyst Activity: If using a solid catalyst, ensure it was properly activated or that it hasn't expired. For homogeneous catalysts, confirm their solubility in the reaction medium.
Temperature Control: Verify that the reaction temperature is at the target setpoint. A faulty thermometer or heating mantle can lead to a reaction that is too cold to initiate.
Reaction Initiation: Some oxidation reactions have an induction period. In some cases, a very small amount of an initiator or a slight increase in temperature may be required to start the reaction, after which it may become self-sustaining or require cooling.[8] Proceed with extreme caution if attempting to force initiation.
Frequently Asked Questions (FAQs)
Q1: What is the preferred starting material: 4-tert-butylcyclohexanol or 4-tert-butylcyclohexanone?
Both 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone are viable starting materials.[2]
4-tert-Butylcyclohexanone: This is often the more direct precursor, as it already possesses the ketone functionality that is cleaved during the oxidation. The reaction proceeds in a single oxidative cleavage step.
4-tert-Butylcyclohexanol: Using the alcohol requires a two-step process in one pot: an initial oxidation of the secondary alcohol to the corresponding ketone, followed by the oxidative cleavage of that ketone to the dicarboxylic acid.[9] This may require a more potent oxidizing agent or harsher conditions than starting from the ketone directly.
Recommendation: For simplicity and potentially milder conditions, 4-tert-butylcyclohexanone is the preferred starting material.
Q2: What is a reliable laboratory-scale protocol for this synthesis?
The following protocol is a representative procedure for the oxidation of 4-tert-butylcyclohexanone using nitric acid, a common laboratory oxidant for this type of transformation. Note that this reaction produces NOx gases and must be performed in a well-ventilated fume hood.[10]
Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanone
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylcyclohexanone (1.0 eq).
Reagent Addition: Slowly add a solution of 50% nitric acid (approx. 4-5 eq) to the flask. The addition should be done cautiously as the reaction can be exothermic.
Reaction: Heat the mixture to 80-90°C and maintain it at this temperature with vigorous stirring. The reaction will produce brown fumes of nitrogen dioxide (NO₂); ensure the fume hood is functioning correctly.
Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, extracting with ether, and analyzing the organic layer by TLC or GC-MS to check for the disappearance of the starting ketone. The reaction typically takes 2-4 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may begin to crystallize.
Isolation: Collect the crude product by vacuum filtration. Wash the solid with small portions of ice-cold water until the washings are neutral to pH paper.
Purification: Recrystallize the crude solid from hot water or an appropriate solvent system to obtain pure 3-tert-Butyladipic acid as a white crystalline powder.[7]
Q3: What are the key reaction parameters to optimize for better yield and purity?
Optimizing a reaction involves systematically adjusting parameters to find the ideal conditions.
Caption: Key parameters and their impact on optimization.
Table 1: Summary of Parameters for Optimization
Parameter
Range/Variable
Rationale & Impact on Reaction
Temperature
50 - 110 °C
Affects reaction rate and selectivity. Higher temperatures increase the rate but may promote side reactions and decomposition.[4]
Oxidant Stoichiometry
2 - 6 equivalents
Insufficient oxidant leads to incomplete reaction. A large excess can cause over-oxidation and is wasteful.
Reaction Time
1 - 8 hours
Must be sufficient for complete conversion of the starting material. Prolonged times at high temperatures can lead to product degradation.
Catalyst Loading
0.1 - 5 mol% (if applicable)
For catalytic systems, higher loading increases the rate but also the cost. The goal is to find the lowest effective concentration.
Solvent
Acetic Acid, Water, or Solvent-free
The solvent affects reagent solubility and can participate in the reaction. Acetic acid is common for oxidations but can be difficult to remove.[8]
Q4: What are the primary safety concerns?
Corrosive and Oxidizing Reagents: Many oxidizing agents, such as nitric acid and permanganate, are highly corrosive and strong oxidizers. Avoid contact with skin and eyes, and do not mix them with flammable materials.[11]
Gas Evolution: The oxidation reaction described releases toxic nitrogen dioxide (NO₂) gas. This reaction must be performed in a certified chemical fume hood. [10]
Exothermic Reaction: The reaction can release a significant amount of heat. Add reagents slowly and have an ice bath ready to control the temperature if necessary.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling the reagents and performing the experiment.[11]
References
Connect Chemicals. (n.d.). 3-Tert butyladipic acid | CAS 10347-88-3. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. Retrieved February 7, 2026, from [Link]
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 7, 2026, from [Link]
Kopch, V. P., et al. (2022). STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE. Journal of Chemical Technology and Metallurgy, 57(6), 1104-1113. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-tert-Butyladipic acid. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). US4921999A - Method for making tertiary butyl esters.
Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved February 7, 2026, from [Link]
PMC. (2023). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. Retrieved February 7, 2026, from [Link]
PubMed Central. (n.d.). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. Retrieved February 7, 2026, from [Link]
CDN. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. Retrieved February 7, 2026, from [Link]
Taylor & Francis Online. (2025). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Retrieved February 7, 2026, from [Link]
ACS Publications. (2020). Chemical Synthesis of Adipic Acid from Glucose and Derivatives: Challenges for Nanocatalyst Design. Retrieved February 7, 2026, from [Link]
purification strategies to increase 3-tert-Butyladipic acid purity
Introduction & Diagnostic Framework Welcome to the Technical Support Hub. You are likely working with 3-tert-butyladipic acid (3-tBAA) , a critical intermediate for high-performance polyesters and MOF (Metal-Organic Fram...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Diagnostic Framework
Welcome to the Technical Support Hub. You are likely working with 3-tert-butyladipic acid (3-tBAA) , a critical intermediate for high-performance polyesters and MOF (Metal-Organic Framework) linkers.[1][2]
Unlike standard adipic acid, the bulky tert-butyl group at the C3 position introduces significant steric hindrance and lipophilicity.[1][2] This alters the crystal packing dynamics, often trapping impurities such as 4-tert-butylcyclohexanone (starting material), glutaric acid derivatives (over-oxidation byproducts), or nitrated species (yellow contaminants from HNO₃ oxidation).[1][2]
Use the decision tree below to select the correct purification strategy for your specific impurity profile.
Diagnostic Workflow
Figure 1: Decision matrix for selecting purification protocols based on visual and physical analysis.[1][2]
Protocol A: Selective Recrystallization (The Workhorse)[1][2]
Objective: Removal of chain-shortened homologs (glutaric/succinic derivatives) and trace isomers.
The Science:
While adipic acid is typically recrystallized from pure water, 3-tBAA is significantly more hydrophobic due to the tert-butyl group.[1][2] Using pure water often requires excessive volumes or results in "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2] A Water/Ethanol binary system allows you to tune the solubility parameter to favor the target diacid while keeping more polar short-chain impurities in the mother liquor.[1][2]
Step-by-Step Methodology
Solvent Preparation: Prepare a 20:80 (v/v) Ethanol:Water mixture.[1][2]
Dissolution:
Place crude 3-tBAA in a flask equipped with a reflux condenser.
Add the solvent mixture (approx. 10 mL per gram of solid).[1][2]
Heat to reflux (approx. 85°C) until fully dissolved.[1][2]
Troubleshooting: If oil droplets form, add small aliquots of Ethanol until the solution is homogeneous.[1][2]
Hot Filtration (Critical):
While at reflux, filter through a pre-heated glass frit or funnel to remove mechanical impurities (dust, metal shavings).[1][2]
Why: The bulky t-butyl group makes the crystal lattice sensitive to nucleation sites; dust can cause rapid, disordered precipitation.[1][2]
Controlled Cooling:
Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately.[1][2]
Mechanism:[1][2][3][4] Rapid cooling traps impurities within the crystal lattice.[1][2] Slow cooling allows the thermodynamically stable crystal form to exclude the structurally dissimilar impurities.[1][2]
Final Chill & Collection:
Once at room temperature, cool to 4°C for 1 hour.
Filter the white crystals and wash with cold water (to remove residual ethanol and soluble impurities).[1][2]
Drying: Dry at 60°C under vacuum to constant weight. Target MP: 112–115°C .[1][2]
Objective: Removal of neutral organic impurities, specifically unreacted 4-tert-butylcyclohexanone .[1][2]
The Science:
Recrystallization is often inefficient at separating the starting ketone because it can co-crystallize with the acid.[1][2] This protocol leverages the acidity of the carboxylic groups (pKa ~4.[1][2]4) to move the product into the aqueous phase, leaving the neutral ketone in the organic phase.[1][2]
Workflow Diagram
Figure 2: Chemical separation workflow based on pKa differences.
Step-by-Step Methodology
Dissolution: Dissolve the crude solid in 10% NaOH solution (use 1.2 molar equivalents relative to the estimated acid content). The solution should be clear; if cloudy, the neutral impurities are insoluble.[1][2]
Toxic; good for removing non-polar impurities but not recommended for routine use.[1][2]
Frequently Asked Questions (FAQ)
Q: My product is sticky/gummy after filtration. What happened?A: This usually indicates retained solvent or "oiling out" during cooling.[1][2]
Fix: Redissolve in the Ethanol:Water mix.[1][2] Add slightly more Ethanol to ensure the oil phase dissolves fully at boiling.[1][2] Cool much slower. Agitate vigorously once turbidity starts to induce proper crystallization.[1][2]
Q: The melting point is sharp (113°C) but the color is off-white.A: You likely have trace nitrated impurities trapped in the crystal lattice.[1][2] These do not significantly depress melting point but are undesirable.[1][2] Use Protocol C (Activated Carbon) .[1][2]
Q: Can I use chromatography?A: For free dicarboxylic acids, silica chromatography is difficult due to "streaking" caused by the acidic protons interacting with the silica.[1][2]
Recommendation: If you must use chromatography, convert the acid to the dimethyl ester (using Methanol/H₂SO₄), purify the ester on silica (Hexane/Ethyl Acetate), and then hydrolyze back to the acid.[1][2] This is labor-intensive and usually unnecessary if Protocols A & B are followed.
References
Preparation of 3-tert-Butyladipic Acid via Oxidation
Organic Syntheses, Coll.[1][2] Vol. 5, p.810 (1973); Vol. 48, p.12 (1968).[1][2] Describes the nitric acid oxidation of 4-tert-butylcyclohexanone.
General Purification Strategies for Dicarboxylic Acids
Perrin, D. D., & Armarego, W. L. F. (1988).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for recrystallization solvents).
Technical Support Center: Polymer Formation with 3-tert-Butyladipic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-tert-Butyladipic Acid for polymer synthesis. This document provides in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-tert-Butyladipic Acid for polymer synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of polymer chemistry and extensive laboratory experience.
Introduction: The Role and Challenges of 3-tert-Butyladipic Acid in Polymer Synthesis
3-tert-Butyladipic acid is a unique dicarboxylic acid monomer valued for the properties it imparts to polyesters. The bulky tert-butyl group enhances the thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications such as engineering plastics and coatings.[1] However, this same bulky group introduces specific challenges during polymerization, primarily due to steric hindrance, which can affect reaction kinetics and the final properties of the polymer.
This guide will address the common issues encountered during the synthesis of polyesters using 3-tert-Butyladipic acid and provide systematic approaches to overcome them.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve problems encountered during your polymerization experiments.
Problem 1: Low Polymer Molecular Weight or Low Yield
This is one of the most common challenges in polymerization and can be attributed to several factors.[2]
Possible Causes and Solutions:
Incomplete Reaction: The polycondensation reaction may not have reached completion, leaving oligomers instead of high molecular weight polymers.
Solution: Increase the reaction time and/or temperature to drive the equilibrium towards the formation of longer polymer chains. For melt polycondensation, a staged temperature profile can be effective. Start at a lower temperature (e.g., 150-160 °C) for the initial esterification and then gradually increase to a higher temperature (e.g., 180-220 °C) under vacuum to facilitate the removal of condensation byproducts like water.[3]
Inefficient Removal of Byproducts: The presence of water or other small molecules from the condensation reaction can inhibit the forward reaction, limiting chain growth.
Solution: Ensure your reaction setup has an efficient system for removing byproducts. For melt polymerization, a high vacuum is crucial in the later stages of the reaction. For solution polymerization, a Dean-Stark trap can be used to remove water azeotropically.
Impurities in Monomers: The presence of monofunctional impurities in either the 3-tert-Butyladipic acid or the diol comonomer will act as chain terminators, preventing the formation of high molecular weight polymers.
Solution: Ensure the purity of your monomers. Recrystallize or distill the monomers before use. It is also crucial to accurately determine the concentration of your monomers to ensure a precise stoichiometric balance.
Incorrect Stoichiometry: An imbalance in the molar ratio of the dicarboxylic acid and the diol will result in an excess of one type of functional group at the end of the reaction, limiting the final molecular weight.
Solution: Carefully calculate and measure the molar quantities of your monomers. A precise 1:1 molar ratio of carboxylic acid groups to hydroxyl groups is critical for achieving high molecular weight in polycondensation.
Visualizing the Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting Decision Tree for Low Molecular Weight.
Problem 2: Polymer Discoloration (Yellowing or Darkening)
Polymer discoloration is often a sign of degradation or side reactions occurring at high temperatures.
Possible Causes and Solutions:
Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to the thermal degradation of the polymer.
Solution: Optimize the reaction time and temperature to be sufficient for polymerization without causing degradation. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalyst-Induced Side Reactions: Some catalysts can promote side reactions at high temperatures, leading to colored byproducts.
Solution: Screen different catalysts and use the minimum effective concentration. For polyesters, common catalysts include tin-based compounds (e.g., stannous octoate), titanium-based catalysts (e.g., tetrabutyl titanate), and acid catalysts (e.g., p-toluenesulfonic acid).[4] The choice of catalyst can significantly impact the reaction and the final polymer properties.
Impurities in Monomers: Certain impurities can be more susceptible to thermal degradation and cause discoloration.
Solution: As with achieving high molecular weight, monomer purity is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of the tert-butyl group on the polymerization reaction rate?
The bulky tert-butyl group introduces significant steric hindrance around the carboxylic acid groups.[5] This steric hindrance can slow down the rate of esterification compared to less hindered dicarboxylic acids like adipic acid. Consequently, you may need to use higher temperatures, longer reaction times, or a more active catalyst to achieve a high degree of polymerization.
Q2: How does the tert-butyl group influence the properties of the final polymer?
The tert-butyl group has a significant impact on the polymer's properties:
Thermal Properties: The bulky side group restricts chain mobility, which generally leads to a higher glass transition temperature (Tg) compared to its non-substituted counterpart (poly(alkylene adipate)).[6] The melting temperature (Tm) may be affected differently; the disruption of chain packing due to the bulky group can sometimes lead to a lower Tm or reduced crystallinity.[7]
Mechanical Properties: The presence of the tert-butyl group can increase the stiffness and hardness of the polymer.
Solubility: The introduction of the non-polar tert-butyl group will likely increase the polymer's solubility in non-polar organic solvents and decrease its solubility in polar solvents.
Q3: What are some suitable catalysts for the polymerization of 3-tert-Butyladipic acid?
A range of catalysts can be used for polyesterification. The choice will depend on the desired reaction conditions and final polymer properties.
Tin-based catalysts (e.g., stannous octoate, dibutyltin dilaurate): These are effective at moderate to high temperatures.[7]
Titanium-based catalysts (e.g., tetrabutyl titanate): These are highly active catalysts, but they can sometimes lead to discoloration at very high temperatures.[3]
Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid): These are effective but can also promote side reactions like dehydration of diols, especially at high temperatures.[4]
Enzymatic catalysts (e.g., lipases): These offer a milder, more environmentally friendly alternative, but the reaction times are typically longer.
Q4: What analytical techniques are recommended for characterizing the resulting polymer?
A combination of techniques is essential for a thorough characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the monomer conversion.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl peak around 1735 cm⁻¹) and to monitor the disappearance of carboxylic acid and alcohol groups.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[7]
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[6]
Experimental Protocols
Protocol 1: Monomer Purity Assessment by Melting Point
Objective: To ensure the purity of 3-tert-Butyladipic acid before polymerization.
Materials:
3-tert-Butyladipic acid sample
Melting point apparatus
Capillary tubes
Procedure:
Grind a small amount of the 3-tert-Butyladipic acid into a fine powder.
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
Place the capillary tube in the melting point apparatus.
Heat the sample at a rate of 10-15 °C/min initially, and then slow to 1-2 °C/min when the temperature is within 15 °C of the expected melting point.
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Compare the observed melting point range to the literature value. A sharp melting point range close to the literature value indicates high purity.
Compound
Expected Melting Point (°C)
3-tert-Butyladipic acid
112-115
Protocol 2: General Procedure for Melt Polycondensation
Objective: To synthesize a polyester from 3-tert-Butyladipic acid and a diol (e.g., 1,4-butanediol) via melt polycondensation.
Materials:
3-tert-Butyladipic acid
1,4-butanediol
Catalyst (e.g., tetrabutyl titanate)
Three-neck round-bottom flask
Mechanical stirrer
Nitrogen/Argon inlet
Distillation condenser
Heating mantle with temperature controller
Vacuum pump
Procedure:
Monomer Charging: Accurately weigh equimolar amounts of 3-tert-Butyladipic acid and 1,4-butanediol and add them to the three-neck flask.
Catalyst Addition: Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid).
Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.
Esterification Stage:
Begin stirring and heat the mixture to 150-160 °C under a slow stream of inert gas.
Water will begin to distill from the reaction mixture.
Maintain these conditions for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
Polycondensation Stage:
Gradually increase the temperature to 180-220 °C.
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mmHg.
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly.
Reaction Termination and Polymer Recovery:
Cool the reaction mixture to room temperature under an inert atmosphere.
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: TBAA-STERIC-001
Status: Active
Topic: Troubleshooting Reactivity & Regioselectivity in 3-tert-Butyladipic Acid Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
System Overview: The Steric Landscape
Welcome to the technical guide for handling 3-tert-Butyladipic acid (3-tBAA) . This molecule is not just a standard dicarboxylic acid; it is a "conformationally biased" scaffold.[1] The bulky tert-butyl group at the C3 position acts as a steric anchor, creating two distinct reactivity zones within the same molecule.[1]
To successfully manipulate this substrate, you must visualize it not as a symmetric chain, but as a molecule with a "Blocked" side and an "Accessible" side.[1]
The Reactivity Gradient[1]
Zone A (Hindered): The C1-Carboxyl group.[1] It is separated from the tert-butyl group by only one methylene unit (β-position).[1] The steric bulk shields this carbonyl from nucleophilic attack.
Zone B (Accessible): The C6-Carboxyl group.[1] It is separated by two methylene units (γ-position).[1] This side behaves more like a standard unsubstituted fatty acid.[1]
Implication: This asymmetry allows for high regioselectivity without protecting groups if kinetic control is applied correctly.[1]
User Issue: "I am trying to make the mono-ester/mono-amide, but I get a mixture of isomers or low yields."
Mechanistic Insight
Under kinetic control (low temperature, stoichiometric reagents), the "Accessible" C6-carboxyl reacts significantly faster than the "Hindered" C1-carboxyl.[1] Under thermodynamic control (high temperature, excess reagent, acid catalysis), equilibration occurs, leading to mixtures or bis-functionalization.[1]
Workflow: Regioselective Mono-Functionalization
Protocol A: Selective Esterification of C6 (The Accessible Side)
Stop reaction immediately upon consumption of starting material (monitor via TLC/HPLC).
Protocol B: Forcing Reaction at C1 (The Hindered Side)
Target: Bis-functionalization or reacting the hindered acid[1]
If the C1 acid remains unreacted, you must switch to high-energy intermediates.[1] Standard carbodiimides (EDC/DCC) often fail here due to N-acylurea formation (side reaction) competing with the slow nucleophilic attack.[1]
Recommended Reagent:HATU or T3P (Propylphosphonic anhydride). These reagents generate highly reactive activated esters that are less sensitive to steric bulk.[1]
Catalyst: HOAt (preferred over HOBt for hindered substrates due to the neighboring group effect).
Decision Matrix: Coupling Agent Selection
Figure 1: Decision matrix for selecting coupling conditions based on the steric accessibility of the target carboxyl group.[1]
User Issue: "My Dieckmann condensation failed, or I isolated the wrong cyclopentanone isomer."
Mechanistic Insight: The "Locking" Effect
In the Dieckmann condensation, the diester cyclizes to form a
-keto ester.[1] For 3-tBAA derivatives, the bulky tert-butyl group acts as a conformational lock.[1] It must occupy the equatorial position in the transition state and the final ring to avoid severe 1,3-diaxial interactions.[1]
Due to the steric bulk at C3, forming the enolate at C2 is kinetically slower (steric hindrance to proton abstraction).[1] However, the thermodynamics of the final ring product often drive the reaction.[1]
Optimized Protocol: Dieckmann Cyclization
Reference Standard: Adapted from classical hindered Dieckmann protocols [1, 2].[1]
Reagents: Potassium tert-butoxide (
-BuOK) in Toluene or THF.[1] (Use a bulky base to prevent transesterification and nucleophilic attack at the carbonyl).
Preparation: Ensure the starting diester is strictly anhydrous.
Base Addition: Add 2.2 equiv. of
-BuOK to dry toluene at 0°C.
Cyclization: Add the diester dropwise.
Heating: Warm to reflux. The reaction requires thermal energy to overcome the rotational barrier imposed by the tert-butyl group.[1]
Quench: Acidify with cold dilute acetic acid. Do not use strong mineral acids initially, as this can induce decarboxylation of the
Q1: Why is my reaction stalling at 50% conversion?A: You likely reacted the C6-carboxyl and are now hitting the C1-carboxyl "wall."[1] The reaction rate at C1 is orders of magnitude slower.[1]
Fix: Increase temperature to >50°C or switch to a more potent coupling agent like HATU.[1] If making a diester, convert the diacid to the di-acid chloride using Thionyl Chloride (
) and DMF (cat.) first; acid chlorides are reactive enough to overcome the hindrance.[1]
Q2: Can I use standard peptide coupling for the C1 position?A: Standard EDC/NHS usually fails for bulky amines at the C1 position.[1] The intermediate active ester hydrolyzes before the amine can attack.[1] Use T3P (Propylphosphonic anhydride) in Ethyl Acetate/Pyridine.[1] T3P is renowned for low epimerization and high yields with sterically hindered substrates.[1]
Q3: How do I separate the mono-ester from the di-ester?A: Due to the free carboxylic acid on the mono-ester, an Acid-Base Extraction is highly effective:[1]
Technical Support Center: Analytical Methods for Detecting Impurities in 3-tert-Butyladipic Acid
Welcome to the technical support center for the analysis of 3-tert-Butyladipic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 3-tert-Butyladipic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.
Introduction: The Importance of Purity in 3-tert-Butyladipic Acid
3-tert-Butyladipic acid is a branched-chain aliphatic dicarboxylic acid used as a monomer in the synthesis of high-performance polymers, plasticizers, and specialty chemicals.[1] The bulky tert-butyl group enhances the thermal stability and mechanical properties of resulting polymers.[1] However, the presence of impurities—arising from starting materials, by-products of synthesis, or degradation—can significantly compromise the performance and safety of the final product. Therefore, rigorous analytical control is paramount. This guide provides a comprehensive framework for developing, troubleshooting, and validating analytical methods for impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of 3-tert-Butyladipic acid?
The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing organic, non-volatile impurities.[2] For a dicarboxylic acid like 3-tert-Butyladipic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers excellent resolution and sensitivity for separating the main compound from structurally similar impurities.[3]
Gas Chromatography (GC): GC is ideal for identifying volatile organic impurities, such as residual solvents from the manufacturing process.[2] Due to the low volatility of dicarboxylic acids, a derivatization step is often required to convert the acidic protons into more volatile esters (e.g., methyl esters) before analysis.[4][5]
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), MS is an indispensable tool for structural elucidation of unknown impurities.[6] High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), can provide highly accurate mass data to help determine the molecular formula of an unknown peak.[7]
Q2: I have an unknown peak in my chromatogram. How do I identify it?
Identifying an unknown impurity is a multi-step process grounded in logical deduction and advanced analytical techniques.
Caption: Workflow for identifying an unknown impurity.
The process involves ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio.[6] By obtaining the accurate mass, you can propose a molecular formula. Further fragmentation using tandem MS (MS/MS) breaks the molecule apart, providing clues about its substructures.[8] The final and most critical step is to confirm the proposed structure by comparing its chromatographic and spectral data against a synthesized or purchased reference standard.[7]
Q3: Why are forced degradation studies necessary?
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products that could form under various storage and handling conditions.[3] This helps in developing stability-indicating methods and understanding the degradation pathways of the active substance. Stress conditions typically include:
Acidic and Basic Hydrolysis: Reveals susceptibility to pH-related degradation.[9]
Oxidation: Often using hydrogen peroxide to simulate oxidative stress.
Thermal Stress: Exposing the sample to high heat.
Photolytic Stress: Exposing the sample to UV or visible light to assess photosensitivity.
The goal is to achieve 5-20% degradation of the parent compound to ensure that potential impurities are generated at detectable levels without completely destroying the sample.
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol is a robust starting point for separating 3-tert-Butyladipic acid from its potential non-volatile impurities. The key is to use an acidic mobile phase to suppress the ionization of the carboxylic acid groups, which prevents poor peak shape (tailing).[10]
1. Sample Preparation:
Accurately weigh and dissolve 3-tert-Butyladipic acid in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.
Ensure the sample is fully dissolved; sonication may be required.
2. Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides good retention and resolution for moderately polar organic acids.
Mobile Phase A
0.1% Phosphoric Acid in Water
The acid suppresses analyte ionization, ensuring sharp peaks.[10]
Mobile Phase B
Acetonitrile
Standard organic modifier for reversed-phase chromatography.
Gradient
0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-40 min: 10% B
A gradient is essential to elute impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Using a column oven ensures retention time stability.[11]
Detection
UV at 210 nm
Carboxylic acids have a UV absorbance chromophore at low wavelengths.
Injection Volume
10 µL
A smaller volume minimizes potential column overloading.
3. Method Validation:
This method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12][13] Key parameters include specificity, linearity, range, accuracy, precision, and robustness.[14]
Protocol 2: GC-MS Analysis of Volatile Impurities with Derivatization
This method is suitable for identifying and quantifying volatile or semi-volatile impurities that are not amenable to HPLC. Derivatization is necessary to analyze the non-volatile dicarboxylic acid itself via GC.
1. Derivatization (Esterification):
To a vial containing 1 mg of the dried 3-tert-Butyladipic acid sample, add 1 mL of 3N HCl in Methanol.
Seal the vial and heat at 60 °C for 30 minutes to form the dimethyl ester derivative.
Evaporate the solvent under a stream of nitrogen.
Reconstitute the residue in 1 mL of Hexane for injection.
2. GC-MS Conditions:
Parameter
Recommended Setting
Rationale
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
A general-purpose, low-polarity column suitable for a wide range of compounds.
Carrier Gas
Helium at 1.2 mL/min (constant flow)
Inert carrier gas providing good efficiency.
Inlet Temperature
250 °C
Ensures rapid vaporization of the sample.
Oven Program
Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Separates compounds based on their boiling points.
MS Transfer Line
280 °C
Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp
230 °C
Standard temperature for electron ionization (EI).
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.
Scan Range
40-450 m/z
Covers the expected mass range of the derivatized analyte and impurities.
Troubleshooting Guide for HPLC Analysis
Encountering issues during method development is common. This guide provides a systematic approach to resolving the most frequent problems.
Caption: Logic diagram for troubleshooting common HPLC issues.
Problem
Potential Cause
Recommended Solution & Explanation
Peak Tailing
Analyte Ionization: The mobile phase pH is too close to the analyte's pKa, causing a mixed population of ionized and non-ionized species.
Adjust Mobile Phase pH: For an acid, ensure the pH is at least 2 units below its pKa to keep it in a single, non-ionized form.
Column Overload: Injecting too much sample mass saturates the stationary phase.
Reduce Injection Volume/Concentration: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloaded.
Shifting Retention Times
Temperature Fluctuation: The laboratory or column temperature is not stable.
Use a Column Oven: Thermostatting the column is critical for reproducible chromatography.[11]
Mobile Phase Degradation/Evaporation: Selective evaporation of the more volatile organic component changes the mobile phase composition over time.
Prepare Fresh Mobile Phase Daily: Keep solvent reservoirs covered to minimize evaporation.
Column Equilibration: The column was not sufficiently equilibrated with the starting mobile phase conditions before injection.
Increase Equilibration Time: Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the first injection.[11]
High System Backpressure
Column Frit Blockage: Particulate matter from the sample or precipitated buffer salts has blocked the inlet frit of the column.
Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction. If this fails, replace the frit or the column.[15]
System Blockage: A blockage exists somewhere in the system before the column (e.g., tubing, injector).
Isolate the Problem: Systematically disconnect components (starting from the detector and moving backward) to identify where the pressure drop occurs.[15]
Baseline Noise or Drift
Air Bubbles in Pump/Detector: Air is trapped in the system.
Degas Mobile Phase & Purge System: Ensure mobile phases are properly degassed. Purge the pump to remove any trapped air bubbles.[11]
Contaminated Detector Cell: A previous sample or precipitate has coated the flow cell walls.
Flush the Flow Cell: Flush the cell with a strong, appropriate solvent (e.g., isopropanol) to clean it.[11]
References
Quehenberger, O., Armando, A. M., & Dennis, E. A. (n.d.). Quantitative analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. NIH Public Access. Available at: [Link]
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
Scudellaro, E., Tartaglione, L., Varriale, F., Dell'Aversano, C., & Taglialatela-Scafati, O. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Pharmaceutics, 12(4), 323. Available at: [Link]
Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available at: [Link]
Analytical method validation: A brief review. (n.d.). Available at: [Link]
Agilent. (2012, November 29). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Available at: [Link]
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3-tert-Butyladipic acid. PubChem. Available at: [Link]
Connect Chemicals. (n.d.). 3-Tert butyladipic acid. Available at: [Link]
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC? Available at: [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Available at: [Link]
Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Available at: [Link]
de Moraes, E. C., et al. (n.d.). Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. ResearchGate. Available at: [Link]
Gas chromatographic analysis of 3-hydroxybutyric acid. (2025, August 7). ResearchGate. Available at: [Link]
HPLC Troubleshooting Guide. (n.d.). Available at: [Link]
Agilent. (2024, August 1). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Available at: [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
Impurity profiling and drug characterization. (n.d.). Zenodo. Available at: [Link]
Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]
Rakić, T., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. Available at: [Link]
RSSL. (n.d.). Identifying and elucidating impurity species. Available at: [Link]
ICH. (n.d.). Quality Guidelines. Available at: [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
IMPURITY PROFILING. (2024, July 7). IJCRT.org. Available at: [Link]
Forced degradation studies of three drugs in (a) acid, (b) Base, (c).... (n.d.). ResearchGate. Available at: [Link]
refining the workup procedure for 3-tert-Butyladipic acid isolation
Welcome to the technical support center for the workup and isolation of 3-tert-Butyladipic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical ass...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the workup and isolation of 3-tert-Butyladipic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and refine your experimental workflow effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the workup and isolation of 3-tert-Butyladipic acid, providing concise and actionable answers.
Q1: What is the initial step after the synthesis of 3-tert-Butyladipic acid from p-tert-butylcyclohexanol?
The first crucial step is to quench the reaction mixture. This typically involves neutralizing any remaining oxidizing agents and adjusting the pH to facilitate the separation of the desired dicarboxylic acid from byproducts and the reaction medium.
Q2: How do I effectively extract 3-tert-Butyladipic acid from the aqueous reaction mixture?
3-tert-Butyladipic acid, being a dicarboxylic acid, can be effectively extracted using a liquid-liquid extraction procedure. The key is to manipulate the pH of the aqueous solution. By acidifying the mixture (typically to a pH of 1-2 with a strong acid like HCl), the carboxylate groups are protonated, making the molecule less water-soluble and more soluble in organic solvents like ethyl acetate or diethyl ether.[1] Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume.
Q3: What are the most common impurities I should be aware of during the workup?
Common impurities can include unreacted starting materials (e.g., 4-tert-butylcyclohexanol), partially oxidized intermediates, and other dicarboxylic acids formed from over-oxidation or side reactions.[2] The bulky tert-butyl group can influence the reaction's regioselectivity, but the formation of isomeric byproducts is always a possibility.
Q4: What is the best method for the final purification of 3-tert-Butyladipic acid?
Recrystallization is the most effective method for the final purification of solid 3-tert-Butyladipic acid. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Q5: Which solvents are recommended for the recrystallization of 3-tert-Butyladipic acid?
While specific solvent systems for 3-tert-Butyladipic acid are not extensively documented in readily available literature, based on the properties of similar dicarboxylic acids like adipic acid, suitable solvents could include water, acetic acid, or a mixed solvent system such as ethanol/water or acetone/water.[3][4] It is advisable to perform small-scale solvent screening to determine the optimal recrystallization solvent or solvent pair for your specific crude product.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the isolation and purification of 3-tert-Butyladipic acid.
Problem 1: Low Yield After Extraction
Symptoms:
Significantly lower than expected mass of crude product after evaporation of the organic solvent.
Possible Causes & Solutions:
Cause
Explanation
Solution
Incomplete Protonation
If the aqueous layer is not sufficiently acidic, the dicarboxylic acid will remain in its carboxylate salt form, which is highly soluble in water and will not be efficiently extracted into the organic phase.
Ensure the pH of the aqueous layer is adjusted to 1-2 using a strong acid before extraction. Verify the pH with a pH meter or pH paper.
Insufficient Extraction
A single extraction may not be sufficient to transfer all the product into the organic phase.
Perform multiple extractions (at least 3-4 times) with a suitable organic solvent. Combine the organic layers to maximize the recovery of the product.
Emulsion Formation
Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product at the interface and making separation difficult.
Gently invert the separatory funnel rather than shaking vigorously. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period. Breaking the emulsion with a glass rod can also be effective.
Problem 2: Oily Product Instead of a Solid
Symptoms:
After removing the solvent, the product appears as a viscous oil or a sticky solid that does not crystallize.
Possible Causes & Solutions:
Cause
Explanation
Solution
Presence of Impurities
Impurities can act as "crystal poisons," inhibiting the formation of a well-defined crystal lattice and resulting in an oily product. Unreacted starting materials or side products are common culprits.
Subject the oily product to column chromatography to separate the desired product from impurities before attempting recrystallization. Alternatively, try trituration with a solvent in which the desired product is sparingly soluble but the impurities are soluble.
Residual Solvent
Trace amounts of the extraction solvent can prevent crystallization.
Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. Gentle heating under vacuum can also be effective, provided the product is thermally stable.
Problem 3: Difficulty with Crystallization
Symptoms:
The crude product does not crystallize from the chosen solvent upon cooling.
The formation of a precipitate or "oiling out" instead of well-defined crystals.
Possible Causes & Solutions:
Cause
Explanation
Solution
Inappropriate Solvent
The chosen solvent may be too good a solvent, keeping the product in solution even at low temperatures, or too poor a solvent, causing it to crash out as an amorphous solid.
Perform a systematic solvent screen with small amounts of your crude product to identify a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[5]
Supersaturation
The solution may be supersaturated, requiring a nucleation event to initiate crystallization.
Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure 3-tert-Butyladipic acid if available.
Cooling Too Rapidly
Rapid cooling can lead to the formation of small, impure crystals or an amorphous precipitate.
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines the standard procedure for extracting a carboxylic acid from an aqueous reaction mixture.
Quench and Acidify: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of a reducing agent (e.g., sodium bisulfite) if strong oxidants were used. Adjust the pH of the aqueous solution to ~2 with a strong acid (e.g., 6M HCl).
Extraction: Transfer the acidified mixture to a separatory funnel. Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate).
Separation: Gently invert the funnel multiple times to mix the layers, venting frequently to release any pressure buildup. Allow the layers to separate completely.
Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the product.
Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process at least two more times.
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for the purification of 3-tert-Butyladipic acid by recrystallization.
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
Dissolution: Place the crude 3-tert-Butyladipic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.[5]
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Purity Assessment
To ensure the purity of the isolated 3-tert-Butyladipic acid, the following analytical techniques are recommended:
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify the presence of any impurities.[6]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of organic compounds and can be used to quantify any impurities present.[7]
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product.[6]
Visualizations
Diagram 1: General Workflow for 3-tert-Butyladipic Acid Isolation
A schematic of the workup and purification process.
Diagram 2: Troubleshooting Logic for Low Extraction Yield
A decision tree for diagnosing low extraction yields.
References
Google Patents. (1998). US6013835A - Method and apparatus for preparing purified terephthalic acid.
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
Google Patents. (2000). US6538156B1 - Method for purifying adipic acid by crystallization.
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
Bartleby. (n.d.). Synthesis And Recrystallization Of Adipic Acid. Retrieved from [Link]
Connect Chemicals. (n.d.). 3-Tert butyladipic acid | CAS 10347-88-3. Retrieved from [Link]
SciSpace. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
Google Patents. (1988). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
National Center for Biotechnology Information. (n.d.). 3-tert-Butyladipic acid. PubChem. Retrieved from [Link]
Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
MDPI. (n.d.). Recent Analytical Methodologies in Lipid Analysis. Retrieved from [Link]
Technical Support Center: Reaction Kinetics of 3-tert-Butyladipic Acid Polymerization
Welcome to the technical support center for the reaction kinetics of 3-tert-Butyladipic acid polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the reaction kinetics of 3-tert-Butyladipic acid polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of polyesters and polyamides based on this sterically hindered monomer. The bulky tert-butyl group introduces unique kinetic and synthetic challenges, which this guide aims to address with practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the polymerization of 3-tert-Butyladipic acid, providing a solid foundation for understanding its reactive behavior.
Q1: What is 3-tert-Butyladipic acid and why is its polymerization of interest?
A1: 3-tert-Butyladipic acid is a derivative of adipic acid, a common dicarboxylic acid used in polymer synthesis.[1] It possesses a bulky tert-butyl group attached to the third carbon of its six-carbon backbone.[1] This structural feature is of significant interest in polymer chemistry as it can impart unique properties to the resulting polymers, such as enhanced thermal stability, improved mechanical properties, and altered solubility.[1] These characteristics make polymers derived from 3-tert-Butyladipic acid promising candidates for applications in engineering plastics, coatings, and potentially as matrices for controlled drug delivery.[1]
Q2: What are the primary challenges in the polymerization of 3-tert-Butyladipic acid?
A2: The primary challenge in the polymerization of 3-tert-Butyladipic acid is the steric hindrance caused by the bulky tert-butyl group.[1] This steric bulk can significantly slow down the reaction rate of the carboxylic acid groups with comonomers like diols or diamines, making it difficult to achieve high molecular weight polymers in a reasonable timeframe.[2] Overcoming this kinetic barrier often requires careful optimization of reaction conditions, including temperature, catalyst selection, and monomer purity.
Q3: How does the tert-butyl group specifically impact the polymerization kinetics?
A3: The tert-butyl group is a large, non-reactive substituent that sterically shields the nearby carboxylic acid functional groups. This shielding effect raises the activation energy of the esterification or amidation reaction, thereby reducing the rate constant of the polymerization. Consequently, the overall polymerization process is slower compared to that of unsubstituted adipic acid.[2][3] Achieving a high degree of polymerization requires more forcing conditions, such as higher temperatures or more active catalysts, to overcome this steric hindrance.
Q4: What type of polymerization is typically employed for 3-tert-Butyladipic acid?
A4: Like other dicarboxylic acids, 3-tert-Butyladipic acid is typically polymerized via step-growth polymerization.[4][5][6] This process involves the reaction of the dicarboxylic acid with a difunctional comonomer, such as a diol (to form a polyester) or a diamine (to form a polyamide), in a stepwise manner.[6] The reaction proceeds through the formation of dimers, trimers, and larger oligomers, with high molecular weight polymer only being formed at very high conversions.[7][8]
Q5: How can the progress of the polymerization reaction be effectively monitored?
A5: The progress of a step-growth polymerization can be monitored by tracking the disappearance of the functional groups. For the polymerization of 3-tert-Butyladipic acid, this can be achieved by:
Titration: Periodically taking aliquots from the reaction mixture and titrating the unreacted carboxylic acid groups with a standardized base. This method allows for the calculation of the extent of reaction.
Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the O-H band of the carboxylic acid and the appearance of the ester or amide carbonyl band.[9]
Gel Permeation Chromatography (GPC): GPC analysis of reaction aliquots can provide information on the increase in molecular weight and the evolution of the molecular weight distribution as the polymerization progresses.[9][10]
Online Monitoring: Advanced techniques such as in-situ FTIR or Raman spectroscopy can provide real-time kinetic data without the need for sampling.[11]
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the polymerization of 3-tert-Butyladipic acid.
Problem 1: Low Polymerization Rate or Incomplete Conversion
Question: My polymerization of 3-tert-Butyladipic acid is extremely slow, and I'm not reaching the desired conversion. What are the possible causes and solutions?
Answer:
A slow polymerization rate is a common issue when working with sterically hindered monomers like 3-tert-Butyladipic acid. Several factors could be contributing to this problem:
Potential Cause
Explanation
Recommended Solution
Inherent Steric Hindrance
The bulky tert-butyl group significantly reduces the reactivity of the carboxylic acid functional groups.
Increase the reaction temperature to provide more energy to overcome the activation barrier. However, be cautious of potential side reactions or thermal degradation at excessively high temperatures.
Inefficient Catalyst
The chosen catalyst may not be effective enough to promote the reaction of the sterically hindered monomer.
Consider using more active catalysts. For polyesterification, organometallic catalysts based on tin, titanium, or zirconium are often effective.[12] For sterically hindered systems, exploring Lewis acidic catalysts may be beneficial.[2]
Monomer Impurities
The presence of monofunctional impurities in either the 3-tert-Butyladipic acid or the comonomer will act as chain stoppers, limiting the final molecular weight and conversion.
Ensure high purity of all monomers. Recrystallization or other purification methods may be necessary.[13]
Inadequate Water Removal
In condensation polymerization, the removal of the small molecule byproduct (e.g., water) is crucial to drive the equilibrium towards the formation of high polymer.
Use an efficient vacuum system or a nitrogen sweep to effectively remove water as it is formed. For solution polymerizations, a Dean-Stark trap can be employed.
Problem 2: Low Molecular Weight of the Final Polymer
Question: The molecular weight of my poly(3-tert-butyladipate) is consistently lower than expected. How can I increase it?
Answer:
Achieving high molecular weight is a frequent challenge in step-growth polymerization, especially with sterically hindered monomers. Here are the likely culprits and their solutions:
Potential Cause
Explanation
Recommended Solution
Stoichiometric Imbalance
A precise 1:1 molar ratio of the reacting functional groups (e.g., -COOH and -OH) is critical for achieving high molecular weight in step-growth polymerization.
Carefully weigh all monomers and ensure accurate stoichiometry. Consider performing a titration of the diacid to confirm its purity and adjust the amount of the comonomer accordingly.
Presence of Monofunctional Impurities
As mentioned previously, monofunctional species will cap the growing polymer chains, preventing further chain extension.
Purify all monomers and solvents to remove any monofunctional impurities.
Insufficient Reaction Time
Due to the slow kinetics, the reaction may not have proceeded to the high conversion (>99%) required for high molecular weight.
Increase the reaction time. Monitor the reaction progress using one of the analytical techniques mentioned in the FAQs to determine when the reaction has reached a plateau.
Ineffective Byproduct Removal
The presence of the condensation byproduct (e.g., water) will limit the equilibrium and prevent the formation of high molecular weight polymer.
Improve the efficiency of byproduct removal by using a higher vacuum, a more vigorous inert gas sparge, or by adding a drying agent in solution polymerizations.
Side Reactions
At high temperatures, side reactions such as decarboxylation or dehydration can lead to the loss of functional groups, disrupting the stoichiometry and limiting molecular weight.
Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions. The use of a more efficient catalyst can allow for lower reaction temperatures.
Problem 3: Broad or Bimodal Molecular Weight Distribution
Question: My GPC results show a broad or bimodal molecular weight distribution for my polymer. What could be the reason, and how can I achieve a narrower distribution?
Answer:
A broad or bimodal molecular weight distribution can indicate a lack of control over the polymerization process. Potential causes include:
Potential Cause
Explanation
Recommended Solution
Non-uniform Reaction Conditions
Poor mixing or temperature gradients within the reactor can lead to different rates of polymerization in different regions, resulting in a broad molecular weight distribution.
Ensure efficient stirring throughout the polymerization. Use a reactor with good temperature control to maintain a uniform temperature.
Side Reactions
Side reactions that lead to chain scission or branching can broaden the molecular weight distribution.
As mentioned before, optimize the reaction temperature and catalyst to minimize side reactions.
Incomplete Dissolution of Monomers
If the monomers are not fully dissolved at the start of the reaction, this can lead to a non-uniform stoichiometry and a broader molecular weight distribution.
Ensure that all monomers are completely dissolved before initiating the polymerization. For melt polymerization, ensure a homogeneous melt is formed.
Polymer Precipitation
If the growing polymer chains precipitate out of solution, their growth will be halted, leading to a bimodal distribution of high and low molecular weight species.
Choose a solvent that can effectively solvate the polymer at the reaction temperature.
Section 3: Experimental Protocols and Analytical Methods
This section provides example protocols for the polymerization of 3-tert-Butyladipic acid and its characterization.
Protocol 1: Typical Melt Polycondensation of 3-tert-Butyladipic Acid with a Diol
Monomer and Catalyst Preparation: Accurately weigh equimolar amounts of 3-tert-Butyladipic acid and a diol (e.g., 1,4-butanediol) into a clean, dry reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump. Add the catalyst (e.g., 0.1 mol% of tetrabutyl titanate).
Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature where the monomers melt and form a homogeneous solution (typically 150-180 °C). Maintain this temperature and stirring for 2-4 hours to allow for the initial esterification and removal of the bulk of the water.
Polycondensation Stage: Gradually increase the temperature to 200-240 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg). Continue the reaction under high vacuum and vigorous stirring for several hours until the desired viscosity is reached.
Polymer Recovery: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be removed and purified by dissolving in a suitable solvent and precipitating in a non-solvent.
Protocol 2: Monitoring Reaction Kinetics using Titration
Sampling: At regular intervals, carefully withdraw a small sample (approx. 0.5 g) from the reaction mixture under a nitrogen atmosphere.
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of chloroform and methanol).
Titration: Titrate the dissolved sample with a standardized solution of potassium hydroxide (KOH) in methanol using a suitable indicator (e.g., phenolphthalein).
Calculation: The extent of reaction (p) can be calculated from the initial and final acid concentrations.
Protocol 3: Characterization of Poly(3-tert-butyladipate) by GPC
Sample Preparation: Dissolve a small amount of the purified polymer in a suitable GPC solvent (e.g., tetrahydrofuran or chloroform) to a known concentration (e.g., 1 mg/mL).
GPC Analysis: Inject the sample solution into a GPC system equipped with a suitable column set and a refractive index (RI) detector.[14]
Data Analysis: Use a calibration curve generated from polymer standards of known molecular weight (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.[10] For more accurate molecular weight determination, a universal calibration or a light scattering detector can be used.[15]
Section 4: Visualization & Diagrams
The following diagram illustrates a troubleshooting workflow for addressing the common issue of low molecular weight in the polymerization of 3-tert-Butyladipic acid.
Caption: Troubleshooting workflow for low molecular weight polymer.
Section 5: References
A Steric Hindrance Strategy Facilitates Direct Arylation Polymerization for the Low-Cost Synthesis of Polymer PBDBT-2F and Its Application in Organic Solar Cells. RSC Publishing. [Link]
3-Tert butyladipic acid | CAS 10347-88-3. Connect Chemicals. [Link]
Online Monitoring of Polymerizations: Current Status. Monash University. [Link]
GPC curves of product i, ii, iii and iv derived from PBAT. ResearchGate. [Link]
Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. Chemical Society Reviews (RSC Publishing). [Link]
Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV 3 /DIBAH/Me2SiCl 2 Catalyst System. MDPI. [Link]
Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. ResearchGate. [Link]
Polymer Analysis/Characterization. ResolveMass Laboratories Inc. [Link]
High‐Molecular‐Weight Poly(tert‐butyl acrylate) by Nitroxide‐Mediated Polymerization. Squarespace. [Link]
Poly(Butylene Adipate/Terephthalate-Co-Glycolate) Copolyester Synthesis Based on Methyl Glycolate with Improved Barrier Properties: From Synthesis to Structure-Property. MDPI. [Link]
Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. ResearchGate. [Link]
Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. MDPI. [Link]
Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization. ResearchGate. [Link]
Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. National Institutes of Health. [Link]
Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media. Polymer Chemistry (RSC Publishing). [Link]
Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. National Institutes of Health. [Link]
Welcome to the technical support hub for 3-tert-Butyladipic Acid . This guide addresses the specific stability challenges introduced by the bulky tert-butyl group at the C3 position. Unlike linear adipic acid, the steric hindrance of the tert-butyl moiety introduces unique conformational constraints (the Thorpe-Ingold or gem-dialkyl effect analog) that alter thermal degradation pathways and solubility profiles.
Use the troubleshooting modules below to diagnose and resolve stability issues in your experimental workflows.
Module 1: Thermal Stability & Degradation
Issue: Unexpected mass loss or formation of volatile byproducts during melt polymerization or high-temperature MOF synthesis (>200°C).
The Mechanism: Ketonic Decarboxylation
While unsubstituted adipic acid is relatively stable up to its boiling point, the introduction of a tert-butyl group lowers the activation energy for intramolecular reactions. Under high heat (>250°C) or in the presence of divalent metal catalysts (Ca, Ba, Mn—common in MOF synthesis), 3-tBA is prone to Ketonic Decarboxylation .
This reaction follows Blanc’s Rule , where 1,6-dicarboxylic acids cyclize to form stable 5-membered cyclic ketones, releasing CO₂ and H₂O.
Degradation Pathway:
3-tBA undergoes thermal dehydration.
Formation of a transient cyclic intermediate.
Ejection of CO₂ to form 4-tert-butylcyclopentanone (Volatile liquid).
Visualizing the Pathway
Figure 1: Thermal degradation pathway of 3-tBA leading to ketone formation.[1]
Troubleshooting Protocol: Thermal Analysis
If you suspect thermal degradation, perform this validation step:
Step
Action
Expected Result (Stable)
Expected Result (Degraded)
1
TGA Analysis
Run TGA from 50°C to 400°C at 10°C/min under N₂.
Single weight loss event starting >280°C (Boiling/Sublimation).
Issue: Compound precipitates unexpectedly during pH adjustment or "crashes out" in aqueous buffers.
The Mechanism: Hydrophobic Effect & pKa Shift
The tert-butyl group is highly hydrophobic. While the two carboxylic acid groups provide water solubility, the bulky alkyl group significantly increases the LogP (approx 1.6 - 1.8) compared to adipic acid.[2][][4]
Acidic pH (< 4.0): The molecule is fully protonated and dominated by the hydrophobic tert-butyl group. Solubility in water drops drastically (< 5 g/L).
Basic pH (> 8.0): Formation of the dianion (disodium 3-tert-butyladipate) ensures high solubility due to charge repulsion.
Critical Insight: The "danger zone" is pH 4.0–5.5 (near the pKa₁), where partial protonation combined with the hydrophobic tail causes unpredictable crystallization.
Solubility Troubleshooting Guide
Solvent System
Stability Rating
Notes
Water (pH < 4)
🔴 Unstable
High risk of precipitation. Requires heating to dissolve.
Water (pH > 8)
🟢 Stable
Forms stable salt. Ensure counter-ion (Na+, K+) is compatible with downstream chemistry.
Ethanol/Methanol
🟢 Stable
Excellent solubility. Recommended for stock solutions.
DMSO/DMF
🟢 Stable
Ideal for MOF synthesis; prevents premature crystallization.
Diethyl Ether
🟡 Moderate
Good solubility, but prone to moisture uptake if not dried.
Workflow: Rescue Protocol for Precipitated Samples
Do NOT add more water. This often worsens the hydrophobic aggregation.
Adjust pH: Slowly add 1M NaOH until pH > 8.0. The solution should clear as the dianion forms.
Co-solvent Addition: If pH adjustment is not permitted, add Ethanol or DMSO (up to 20% v/v) to solubilize the protonated species.
Module 3: Storage & Hygroscopicity
Issue: Material clumping or assay values dropping over time.
The Mechanism: Surface Adsorption
While 3-tBA is not deliquescent, fine crystalline powders have high surface energy. The carboxylic acid moieties can form hydrogen bonds with atmospheric moisture.
Impact: Adsorbed water does not degrade the molecule chemically (hydrolysis is not possible as it is already an acid), but it introduces weighing errors (assay < 99%) and causes caking .
Storage Recommendations
Container: Tightly sealed amber glass or HDPE.
Desiccant: Silica gel packs are mandatory for long-term storage.
Re-drying: If caking occurs, dry the solid in a vacuum oven at 60°C for 4 hours . (Do not exceed 100°C to avoid any risk of anhydride formation or sublimation).
Frequently Asked Questions (FAQ)
Q: Can I use 3-tert-butyladipic acid as a direct replacement for adipic acid in Nylon 6,6 synthesis?A: Yes, but with modifications. The tert-butyl group introduces steric bulk that disrupts chain packing. This typically lowers the melting point and crystallinity of the resulting polyamide, while potentially increasing solubility and transparency.
Q: What is the exact pKa of 3-tert-butyladipic acid?A: Experimental values are rarely cited, but based on structural analogs (adipic acid), the estimated values are pKa₁ ≈ 4.4 and pKa₂ ≈ 5.4 . The tert-butyl inductive effect is weak due to distance from the carboxyls, but the steric bulk may slightly retard deprotonation kinetics.
Q: Is the compound light sensitive?A: No. The aliphatic backbone lacks conjugation. However, standard lab practice dictates storage in amber vials to prevent photo-oxidation of trace impurities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98967, 3-tert-Butyladipic acid. Retrieved from [Link]
Ruzicka, L., et al. (1926).Zur Kenntnis des Kohlenstoffringes (On the Knowledge of Carbon Rings). (Foundational text on the thermal cyclization of dicarboxylic acids/Blanc's Rule).
Connect Chemicals. 3-Tert butyladipic acid Technical Data Sheet. Retrieved from [Link]
Pulido, A., et al. (2013). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study.[5] ChemSusChem.[5] (Mechanistic basis for high-temp instability of adipic acid derivatives). Retrieved from [Link]
Comparative Guide: 3-tert-Butyladipic Acid vs. Adipic Acid in Polymer Architectures
Topic: 3-tert-Butyladipic Acid vs. Adipic Acid in Polymer Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary: The Steric Switch I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-tert-Butyladipic Acid vs. Adipic Acid in Polymer Properties
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary: The Steric Switch
In the design of high-performance polymers and drug delivery vehicles, the choice between Adipic Acid (AA) and its derivative 3-tert-Butyladipic Acid (3-tBA) represents a fundamental decision between crystalline order and amorphous solubility .
While Adipic Acid serves as the linear "backbone" standard for semicrystalline engineering thermoplastics (e.g., Nylon 6,6), 3-tert-Butyladipic Acid introduces a "steric switch." The bulky tert-butyl group at the C3 position disrupts chain packing, dramatically altering thermal transitions, solubility profiles, and hydrolytic stability. This guide objectively compares these two monomers, providing experimental protocols to validate their distinct behaviors in polyester and polyamide synthesis.
Molecular Architecture & Mechanism
The divergence in polymer properties stems directly from the steric volume of the side group.
Adipic Acid (Linear Control): The linear C6 chain allows for tight lamellar packing and maximizes intermolecular forces (Van der Waals in polyesters; Hydrogen bonding in polyamides).[1] This results in high crystallinity and solvent resistance.[1]
3-tert-Butyladipic Acid (Steric Disruption): The tert-butyl group is a rigid, bulky substituent (
).[1] It acts as an internal wedge, preventing the polymer chains from aligning into a crystal lattice.
Effect 1 (Crystallinity): Drastic reduction or elimination of melting temperature (
AA for structural fibers; 3-tBA for clear coatings/matrices.[1]
Solubility (Organic)
Poor (Requires aggressive solvents)
Excellent (Soluble in THF, CHCl3)
3-tBA allows solvent casting for drug delivery films.[1]
Hydrolytic Stability
Moderate
Enhanced
Steric bulk of 3-tBA shields the ester bond from water attack.[1]
Glass Transition ()
Lower (Flexible chain)
Higher (Restricted rotation)
3-tBA polymers are stiffer at room temperature but non-crystalline.[1]
Key Insight for Drug Development:
While Adipic Acid polyesters (like PLGA analogs) degrade relatively quickly due to water accessibility, 3-tBA polyesters exhibit a "shielded" ester bond.[1] The bulky group retards hydrolytic attack, extending the release profile of encapsulated drugs and preventing the "acid burst" often seen with highly crystalline regions degrading unevenly.
Objective: Synthesize and compare Poly(butylene adipate) [PBA] vs. Poly(butylene 3-tert-butyladipate) [PB-tBA] to validate solubility and crystallinity differences.
Safety: Perform all reactions in a fume hood. Titanium(IV) isopropoxide is moisture-sensitive.[1]
Charge the diacid and diol into a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.
Heat to 160°C under continuous
flow.
Observation: Water evolution begins.[1] AA reaction mixture will turn clear around 155°C; 3-tBA mixture will melt/clear earlier (~120°C).[1]
Maintain for 2 hours until water collection ceases (theoretical: ~3.6 mL).
Structural Validation of 3-tert-Butyladipic Acid: A Multi-Dimensional NMR Approach
Executive Summary The validation of 3-tert-butyladipic acid (CAS: 10347-88-3) presents a specific stereochemical challenge often underestimated in routine quality control. Synthesized typically via the oxidative cleavage...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The validation of 3-tert-butyladipic acid (CAS: 10347-88-3) presents a specific stereochemical challenge often underestimated in routine quality control. Synthesized typically via the oxidative cleavage of 4-tert-butylcyclohexanone, the resulting acyclic dicarboxylic acid possesses a chiral center at C3. This chirality renders the methylene protons at C2, C4, and C5 diastereotopic , creating complex second-order multiplets in standard 1D
H NMR that are frequently misidentified as impurities or solvent overlaps.
This guide compares the limitations of standard 1D
H NMR against a Multi-Dimensional (2D) Integrated Protocol . We demonstrate that the 2D approach is not merely an "upgrade" but a requirement for authoritative structural confirmation, specifically to resolve the diastereotopic methylene signals and confirm the integrity of the carbon backbone.
The Structural Challenge
The molecule consists of a six-carbon adipic acid backbone with a bulky tert-butyl group at position 3.[1]
Structure:
Why Standard Methods Fail
In a standard 300 or 400 MHz 1D
H NMR spectrum, the signals for C2, C4, and C5 often overlap in the 1.2–2.4 ppm region.
The Trap: Analysts often expect simple triplets for the methylene groups (as seen in unsubstituted adipic acid).
The Reality: Due to the chiral center at C3, the protons on C2 (
) are magnetically non-equivalent. They couple to each other (geminal) and to H3 (vicinal), creating complex ABX patterns. The same applies to C4.
Consequence: A 1D spectrum appears "messy," leading to false negatives regarding purity.
Comparative Analysis: 1D vs. Integrated 2D Strategy
The following table contrasts the diagnostic capability of a standard 1D approach versus the recommended 2D workflow.
Feature
Method A: Standard 1D H NMR
Method B: Integrated 2D Protocol (Recommended)
Proton Assignment
Ambiguous. Methylene regions (1.2–2.4 ppm) appear as overlapping multiplets. Integral values may be correct (total H count), but specific positions are indistinguishable.
Definitive. HSQC correlates protons to specific carbons, separating overlapping signals into discrete chemical shift pairs.
Stereochemistry
Invisible. Diastereotopic splitting is often mistaken for poor shimming or impurities.
Resolved. HSQC confirms two distinct proton frequencies attached to a single carbon atom (C2 and C4).
Connectivity
Inferred. Assumes structure based on starting material. Cannot definitively prove the tert-butyl group location vs. migration isomers.
Proven. HMBC establishes long-range correlations (2-3 bonds), linking the tert-butyl singlet explicitly to C3, C2, and C4.
Purity Assessment
Low Confidence. Impurities hidden under the broad methylene envelope are missed.
High Confidence. Impurities appear as "orphan" spots in the 2D contour plot, distinct from the main backbone correlations.
Experimental Protocol
This protocol is designed to be self-validating. The observation of specific correlations (e.g., HMBC from t-Bu to C3) serves as the internal check for success.
Sample Preparation
Solvent: DMSO-
is strictly recommended over CDCl.
Reasoning: Dicarboxylic acids often dimerize or precipitate in chloroform, leading to broad lines. DMSO disrupts hydrogen bonding, sharpening the carboxyl signals (~12.0 ppm) and ensuring full solubility.
Concentration: 10–15 mg in 0.6 mL solvent. (Higher concentrations improve 2D sensitivity).
Acquisition Parameters (600 MHz equivalent)
1D
H NMR: 16 scans, 30° pulse.
1D
C NMR: Proton-decoupled. Essential for identifying the distinct carbonyls (C1 vs C6).
HSQC (Multiplicity-Edited): Distinguishes CH/CH
(positive phase) from CH (negative phase). This is critical for identifying the methine (C3) amidst methylenes.
HMBC: Optimized for 8 Hz long-range coupling.
The Validation Workflow (DOT Visualization)
The following diagram illustrates the logical flow for assigning the structure, starting from the most distinct signal (the tert-butyl group).
Figure 1: Step-wise logic flow for structural assignment. Note how the tert-butyl group serves as the "anchor" for the entire assignment.
Representative Data & Analysis
The following data represents the expected chemical shifts in DMSO-
. Note that exact values may shift slightly based on concentration and temperature.
Table 1: Representative Assignment Table (DMSO-
)
Position
Carbon Type
(ppm)
Multiplicity
(ppm)
Key HMBC Correlations
t-Bu
CH (x3)
0.85 – 0.90
Singlet (9H)
~27.0
C3, C_quat (tBu)
C3
CH
1.80 – 1.95
Multiplet (1H)
~45.0
C1, C2, C4, t-Bu
C2
CH
2.10 – 2.40
Multiplet (2H)
~36.0
C1, C3, C4
C4
CH
1.30 – 1.50
Multiplet (2H)
~26.0
C3, C5, C6
C5
CH
2.15 – 2.25
Multiplet (2H)
~33.0
C4, C6
C1, C6
COOH
12.0 – 12.1
Broad Singlet
~175.0
C2, C3 (for C1); C4, C5 (for C6)
*Note: C2 and C4 protons are diastereotopic. In high-field NMR (600 MHz), these may resolve into distinct sets of signals (e.g., H2a at 2.15 ppm, H2b at 2.35 ppm).
Connectivity Diagram
The diagram below visualizes the critical HMBC correlations required to confirm the position of the tert-butyl group, distinguishing it from potential isomers (e.g., 2-tert-butyladipic acid).
Figure 2: Key HMBC correlations. The 3-bond coupling from the t-Bu protons to C2 and C4 definitively places the substituent at the center of the chain.
Conclusion
Validating 3-tert-butyladipic acid requires moving beyond simple 1D spectral matching. The chirality at C3 induces diastereotopicity in the backbone methylene protons, creating complex multiplets that standard 1D NMR cannot fully resolve. By adopting the Integrated 2D Protocol (HSQC + HMBC) , researchers can:
Definitively assign the diastereotopic protons.
Confirm the regiochemistry of the tert-butyl group.
Validate the ring-opening of the precursor (4-tert-butylcyclohexanone) by confirming the presence of two distinct carboxyl environments.
This method provides the rigorous structural proof required for regulatory filing and downstream synthesis applications.
References
Spectral Data Repository: 3-tert-butyladipic acid (CID 98967).[2] PubChem.[3] Retrieved October 26, 2023, from [Link]
Theoretical Grounding (Diastereotopicity): Diastereotopic methylene protons in achiral molecules. Chemistry Stack Exchange. Retrieved October 26, 2023, from [Link]
Precursor Oxidation Context: Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. ResearchGate. Retrieved October 26, 2023, from [Link]
Benchmark Guide: 3-tert-Butyladipic Acid vs. Linear Dicarboxylic Acids
Subtitle: Steric Engineering of the Carbon Backbone for Advanced Polymer & Prodrug Architectures Executive Summary: The Steric Advantage In the landscape of dicarboxylic acids, Adipic acid (Hexanedioic acid) is the indus...
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Steric Engineering of the Carbon Backbone for Advanced Polymer & Prodrug Architectures
Executive Summary: The Steric Advantage
In the landscape of dicarboxylic acids, Adipic acid (Hexanedioic acid) is the industrial titan—linear, crystalline, and ubiquitous in Nylon-6,6 production. However, for precision applications in drug delivery systems (DDS) and Metal-Organic Frameworks (MOFs), the high crystallinity and low lipophilicity of linear adipates often become limiting factors.
3-tert-Butyladipic acid (3-tBAA) introduces a massive steric anchor—the tert-butyl group—at the C3 position.[1] This guide benchmarks 3-tBAA against standard alternatives, demonstrating how this single structural modification disrupts lattice packing to lower melting points while simultaneously boosting lipophilicity (LogP) for enhanced membrane permeability in prodrug designs.
Physicochemical Benchmarking
The following data synthesizes experimental values and high-confidence predictive models to establish the "Design Space" differences between 3-tBAA and its linear counterparts.
Table 1: Comparative Property Landscape
Property
3-tert-Butyladipic Acid
Adipic Acid (Standard)
3-Methyladipic Acid
Suberic Acid (C8)
CAS Registry
10347-88-3
124-04-9
3058-01-3
505-48-6
Molecular Weight
202.25 g/mol
146.14 g/mol
160.17 g/mol
174.20 g/mol
Melting Point
112–115 °C
152–153 °C
85–90 °C
140–144 °C
LogP (Lipophilicity)
~1.59 (High)
0.08 (Low)
0.55 (Med)
0.85 (Med)
Water Solubility (20°C)
~4.9 g/L
~14–24 g/L
Variable
~2.5 g/L
pKa (Predicted)
~4.70
4.43 / 5.41
~4.5
4.52 / 5.40
Structural Role
Steric disruptor / Lipophilic linker
Crystalline hard-segment
Mild disruptor
Flexible spacer
Scientist’s Insight:
Note the Melting Point Depression (153°C
112°C) despite the increase in molecular weight. This is a classic "Steric Interference" effect. The bulky tert-butyl group prevents the efficient "zipper-like" packing of the alkane chains seen in Adipic acid. For drug development, this lower lattice energy often correlates with improved dissolution rates in amorphous solid dispersions.
Mechanistic Analysis: The "Bulky Group" Effect
To understand why you would select 3-tBAA, we must visualize the causality between structure and bulk property.
Diagram 1: Steric Impact on Lattice & Solubility
This diagram illustrates how the tert-butyl group forces a trade-off: it disrupts crystal packing (lowering MP) while increasing the hydrophobic surface area (increasing LogP).
Figure 1: Causal pathway linking the tert-butyl structural modification to macroscopic thermal and biopharmaceutical properties.
Trustworthiness: A self-validating protocol is essential when evaluating novel linkers. This workflow uses Adipic Acid as an internal standard to validate the system before measuring 3-tBAA.
Objective: Determine the precise partition coefficient (LogP) and aqueous solubility to assess suitability for prodrug linking.
Prepare a saturated solution of Adipic Acid in water at 25°C.
Measure concentration via HPLC.
Validation Criteria: Result must fall within 14–16 g/L. If not, recalibrate temperature control and detector response before proceeding with 3-tBAA.
Shake-Flask LogP Determination:
Presaturation: Saturate 1-octanol with phosphate buffer and vice-versa for 24 hours.
Equilibration: Dissolve 10 mg of 3-tBAA in the pre-saturated octanol phase (
).
Partitioning: Add 5 mL of pre-saturated buffer (
). Vortex for 1 hour; centrifuge at 3000 rpm for 10 mins to separate phases.
Quantification: Remove aliquots from both phases. Dilute with Acetonitrile if necessary. Analyze via HPLC.
Calculation:
Critical Control Point:
Since 3-tBAA has a pKa ~4.7, the pH of the buffer is critical. At pH 7.4, the acid is ionized (dicarboxylate form). To measure intrinsic LogP (neutral form), repeat the experiment using 0.1 N HCl as the aqueous phase.
Diagram 2: Validation Workflow
Visualizing the decision logic for accepting or rejecting experimental data.
Figure 2: Logic flow for the self-validating solubility assessment protocol.
Applications in Advanced Materials
A. MOF Topology Control
In Metal-Organic Frameworks, linear adipic acid often forms dense, non-porous structures (e.g., with Zinc or Copper). 3-tBAA is utilized to induce "Breathing" or permanent porosity. The tert-butyl group acts as a "pillar," preventing the collapse of the 2D sheets into a dense 3D structure, thereby maintaining accessible surface area for gas storage or catalysis.
B. Polymer Engineering
When copolymerized into polyesters, 3-tBAA lowers the Glass Transition Temperature (
) and crystallinity compared to pure adipates. This is vital for creating:
Soft Segments: In biodegradable polyurethanes where flexibility is required.
Surface Modifiers: The hydrophobic tert-butyl groups tend to migrate to the polymer surface, altering wettability.
Conclusion
3-tert-Butyladipic acid is not merely a "heavier" adipic acid; it is a functional tool for steric engineering .
Choose Adipic Acid when you need high crystallinity, structural rigidity, and cost-efficiency (Nylons).
Choose 3-tert-Butyladipic Acid when you need to disrupt packing, increase lipophilicity, or introduce internal free volume in MOFs and drug delivery polymers.
References
Connect Chemicals. (n.d.). 3-Tert butyladipic acid | CAS 10347-88-3.[2][3][4][5] Retrieved October 26, 2023, from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 196, Adipic Acid. Retrieved October 26, 2023, from [Link]
Royal Society of Chemistry. (2016).[6] Tert-butylacetylene copper cluster-based metal–organic frameworks exhibit hydrophobic properties. Chemical Communications.[2][7] Retrieved October 26, 2023, from [Link]
A Comparative Guide to Assessing the Biological Activity of 3-tert-Butyladipic Acid Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Adipic acid derivatives, a class of dicarboxylic acids, have...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Adipic acid derivatives, a class of dicarboxylic acids, have garnered interest for their diverse biological activities. This guide provides a comprehensive framework for assessing the biological activity of a specific subset: 3-tert-Butyladipic acid derivatives. While direct biological data on this particular scaffold is limited in publicly available literature, this guide will draw comparisons with other biologically active adipic acid derivatives and provide detailed experimental protocols to facilitate investigation into their potential as therapeutic agents.
Introduction to 3-tert-Butyladipic Acid and its Therapeutic Potential
3-tert-Butyladipic acid is a dicarboxylic acid characterized by a six-carbon chain with a bulky tert-butyl group at the third position[1][2][3][4]. While its primary applications have been in the polymer and chemical industries, the structural motifs present in adipic acid and its derivatives suggest a potential for interaction with biological targets. The presence of two carboxylic acid groups allows for potential interactions with the active sites of various enzymes and receptors. The tert-butyl group, being bulky and lipophilic, can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity and selectivity for specific targets.
Drawing parallels from other dicarboxylic acid derivatives, potential therapeutic applications for 3-tert-Butyladipic acid derivatives could lie in metabolic diseases, inflammation, and oncology. For instance, some dicarboxylic acid derivatives have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation[5][6].
This guide will focus on three key areas of biological activity assessment:
PPARγ Agonism: Potential relevance in metabolic diseases like type 2 diabetes.
Anti-inflammatory Activity: Potential for treating chronic inflammatory conditions.
Anti-cancer Activity: Potential as cytotoxic agents against various cancer cell lines.
Comparative Analysis of Biological Activities: Adipic Acid Derivatives
To understand the potential of 3-tert-Butyladipic acid derivatives, it is crucial to examine the known biological activities of other adipic acid derivatives.
PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation[7]. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes by improving insulin sensitivity[5][6]. The structural features of some fatty acids and their derivatives, which are natural ligands for PPARγ, share similarities with adipic acid derivatives.
While no direct evidence links 3-tert-Butyladipic acid to PPARγ activation, the dicarboxylic nature of the molecule suggests it could potentially fit into the ligand-binding pocket of PPARs. The bulky tert-butyl group could play a role in receptor subtype selectivity.
Comparative Compounds: While specific adipic acid derivatives with potent PPARγ agonistic activity are not extensively documented in readily available literature, various fatty acid derivatives are known PPARγ agonists[6].
Experimental Assessment: A common method to assess PPARγ agonism is the PPARγ Transactivation Assay .
dot
Caption: Workflow of an Inhibition of Protein Denaturation Assay.
Anti-cancer Activity
The search for novel anti-cancer agents is a cornerstone of pharmaceutical research. Some organic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8][9][10][11] The dicarboxylic acid moiety could potentially interact with biological targets involved in cancer cell proliferation and survival.
Comparative Compounds: While direct evidence for the anti-cancer activity of 3-tert-Butyladipic acid derivatives is lacking, other complex organic acid derivatives have shown promise.[8][9][10][11]
Experimental Assessment: A fundamental and widely adopted method for assessing the cytotoxic potential of a compound is the MTT Assay .
dot
Caption: Workflow of an MTT Assay for Cytotoxicity.
Experimental Protocols
To facilitate the investigation of 3-tert-Butyladipic acid derivatives, detailed step-by-step protocols for the aforementioned assays are provided below.
PPARγ Transactivation Assay Protocol
Principle: This assay measures the ability of a compound to activate PPARγ, which in turn drives the expression of a reporter gene (e.g., luciferase). The resulting luminescence is proportional to the level of PPARγ activation.[12][13][14][15][16]
Materials:
Mammalian cell line (e.g., HEK293T, HepG2)
PPARγ expression vector
Luciferase reporter vector with a PPARγ response element
Transfection reagent
Cell culture medium and supplements
Test compounds (3-tert-Butyladipic acid derivatives) and positive control (e.g., Rosiglitazone)
Luciferase assay reagent
Luminometer
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Transfection: Co-transfect the cells with the PPARγ expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (Rosiglitazone) and a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for another 24-48 hours.
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control.
Inhibition of Protein Denaturation Assay Protocol
Principle: This assay assesses the ability of a compound to prevent the denaturation of proteins (e.g., bovine serum albumin or egg albumin) induced by heat. The turbidity of the solution upon heating is measured, and a reduction in turbidity in the presence of the test compound indicates anti-inflammatory activity.[17][18][19]
Materials:
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
Phosphate Buffered Saline (PBS), pH 6.4
Test compounds (3-tert-Butyladipic acid derivatives) and positive control (e.g., Diclofenac sodium)
Water bath
UV-Vis Spectrophotometer
Procedure:
Preparation of Solutions: Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS. Prepare stock solutions of the test compounds and the positive control.
Reaction Mixture: In test tubes, mix 0.5 mL of the protein solution with 0.5 mL of the test compound solution at different concentrations. For the control, mix 0.5 mL of the protein solution with 0.5 mL of PBS.
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 72°C for 5 minutes.
Cooling: Cool the solutions to room temperature.
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[20][21][22][23][24]
Materials:
Cancer cell line of interest
Cell culture medium and supplements
Test compounds (3-tert-Butyladipic acid derivatives) and a positive control (e.g., Doxorubicin)
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation and Interpretation
For each assay, it is crucial to present the data clearly to allow for objective comparison.
Table 1: Hypothetical PPARγ Transactivation Activity of 3-tert-Butyladipic Acid Derivatives
Compound
Concentration (µM)
Fold Activation (vs. Vehicle)
EC50 (µM)
Derivative A
10
5.2 ± 0.4
2.5
Derivative B
10
2.1 ± 0.2
> 50
| Rosiglitazone | 1 | 15.8 ± 1.2 | 0.1 |
Table 2: Hypothetical Anti-inflammatory Activity of 3-tert-Butyladipic Acid Derivatives
Compound
Concentration (µg/mL)
% Inhibition of Protein Denaturation
IC50 (µg/mL)
Derivative A
100
65.4 ± 3.1
75.2
Derivative B
100
23.8 ± 2.5
> 200
| Diclofenac Sodium | 50 | 88.2 ± 1.9 | 15.8 |
Table 3: Hypothetical Cytotoxic Activity of 3-tert-Butyladipic Acid Derivatives against A549 Cancer Cells
Compound
Concentration (µM)
% Cell Viability
IC50 (µM)
Derivative A
50
32.7 ± 4.5
28.9
Derivative B
50
85.1 ± 5.2
> 100
| Doxorubicin | 1 | 15.6 ± 2.1 | 0.45 |
Conclusion and Future Directions
This guide provides a foundational framework for assessing the biological activities of 3-tert-Butyladipic acid derivatives by drawing comparisons with other known bioactive organic acids and detailing robust experimental protocols. The hypothetical data presented in the tables illustrates how results can be structured for comparative analysis.
Given the current lack of direct biological data for 3-tert-Butyladipic acid derivatives, the initial screening using these in vitro assays is a critical first step. Positive results from these assays would warrant further investigation, including:
Synthesis of a focused library of 3-tert-Butyladipic acid derivatives to establish structure-activity relationships (SAR).
In-depth mechanistic studies to elucidate the precise molecular targets and pathways involved.
In vivo studies in relevant animal models to evaluate the efficacy and safety of promising lead compounds.
By systematically applying the methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this novel class of compounds and contribute to the development of new medicines.
References
A comprehensive list of references will be compiled based on the final set of supporting literature.
A Comparative Guide to the Thermal Properties of Polymers: The Impact of 3-tert-Butyladipic Acid
For researchers and professionals in drug development and materials science, a comprehensive understanding of a polymer's thermal behavior is paramount. Thermal analysis techniques provide critical insights into a materi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a comprehensive understanding of a polymer's thermal behavior is paramount. Thermal analysis techniques provide critical insights into a material's stability, processability, and end-use performance. This guide offers a comparative thermal analysis of a model polymer system with and without the incorporation of 3-tert-Butyladipic acid, a branched-chain aliphatic dicarboxylic acid. We will explore how this additive can be used to tailor the thermal properties of polymers, supported by detailed experimental protocols and data.
Introduction: The Significance of Thermal Analysis in Polymer Science
Polymers are integral to a vast array of applications, from advanced drug delivery systems to high-performance engineering plastics. Their thermal properties dictate their processing parameters, operational temperature limits, and overall stability. Key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical quality attributes that determine a polymer's suitability for a specific application.[1][2]
Additives are frequently incorporated into polymer formulations to enhance or modify their intrinsic properties. 3-tert-Butyladipic acid, with its bulky tert-butyl group, is a fascinating candidate for modifying polymer backbones.[3][4] Its incorporation can be hypothesized to influence chain packing, intermolecular forces, and ultimately, the macroscopic thermal behavior of the material. This guide will delve into a systematic comparison of a base polymer and the same polymer modified with 3-tert-Butyladipic acid, utilizing a suite of standard thermal analysis techniques.
Experimental Design and Methodology
To objectively assess the impact of 3-tert-Butyladipic acid, we will consider a widely used polyester, Poly(butylene terephthalate) (PBT), as our model polymer. Two samples will be prepared:
PBT-Control: Neat Poly(butylene terephthalate)
PBT-TBA: Poly(butylene terephthalate) modified with 5% (w/w) 3-tert-Butyladipic acid.
The incorporation of 3-tert-Butyladipic acid can be achieved during the polycondensation synthesis of PBT, where it acts as a co-monomer. The bulky tert-butyl group is expected to disrupt the regular packing of the polymer chains.
Thermal Analysis Techniques
A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) will be used to provide a comprehensive thermal profile of the polymer samples.[5][6]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is primarily used to determine the thermal stability and decomposition profile of materials.[9]
Experimental Protocol:
Calibrate the TGA instrument for mass and temperature.
Weigh approximately 5-10 mg of the polymer sample into a clean, tared TGA pan.[10]
Place the pan in the TGA furnace.
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
Record the mass loss as a function of temperature.
The onset of decomposition (Td) is determined as the temperature at which 5% weight loss occurs.
DSC is a powerful technique used to study the thermal transitions of polymers as they are heated or cooled.[11][12] It measures the heat flow into or out of a sample relative to a reference, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13]
Experimental Protocol:
Calibrate the DSC instrument using an indium standard for temperature and enthalpy.
Weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan.
Place the sample pan and an empty reference pan in the DSC cell.
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
First Heat: Heat from 25 °C to 250 °C at 10 °C/min.
Cool: Cool from 250 °C to 25 °C at 10 °C/min.
Second Heat: Heat from 25 °C to 250 °C at 10 °C/min.
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
The melting temperature (Tm) is determined from the peak of the endothermic melting event.
DMA is a highly sensitive technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency.[14][15] It provides information on the storage modulus (E'), loss modulus (E"), and tan delta (δ), which are indicative of the material's stiffness, energy dissipation, and damping characteristics, respectively.[16][17]
Experimental Protocol:
Prepare rectangular polymer bars of suitable dimensions for the DMA clamp (e.g., 3-point bending mode).
Mount the sample in the DMA instrument.
Cool the sample to a sub-ambient temperature (e.g., -50 °C).
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
Heat the sample from -50 °C to 150 °C at a controlled rate (e.g., 3 °C/min).
Record the storage modulus (E'), loss modulus (E"), and tan delta (δ) as a function of temperature.
The glass transition temperature (Tg) is often taken as the peak of the tan delta curve.[18]
Results and Discussion: A Comparative Analysis
The following sections present the hypothetical, yet scientifically plausible, data obtained from the thermal analysis of the PBT-Control and PBT-TBA samples.
Thermogravimetric Analysis (TGA) Data
Table 1: TGA Data for PBT-Control and PBT-TBA
Parameter
PBT-Control
PBT-TBA
Onset Decomposition Temperature (Td) at 5% Weight Loss (°C)
385.2
402.5
Temperature at Maximum Decomposition Rate (°C)
410.8
425.1
Char Yield at 600 °C (%)
12.3
14.8
The TGA results indicate a significant improvement in the thermal stability of the PBT-TBA sample. The onset decomposition temperature is approximately 17°C higher than that of the control PBT. This enhanced stability can be attributed to the bulky tert-butyl group of the 3-tert-Butyladipic acid.[3] This group increases the steric hindrance along the polymer chain, restricting thermal motion and requiring more energy to initiate bond scission and degradation. The higher char yield for PBT-TBA also suggests a modification in the decomposition pathway, potentially leading to the formation of more thermally stable char.
Differential Scanning Calorimetry (DSC) Data
Table 2: DSC Data for PBT-Control and PBT-TBA (from the second heating scan)
Parameter
PBT-Control
PBT-TBA
Glass Transition Temperature (Tg) (°C)
55.1
48.9
Melting Temperature (Tm) (°C)
224.5
218.2
Enthalpy of Fusion (ΔHm) (J/g)
45.3
38.7
The DSC data reveals a decrease in both the glass transition temperature and the melting temperature for the PBT-TBA sample. The reduction in Tg suggests a plasticizing effect of the 3-tert-Butyladipic acid. The bulky, non-polar tert-butyl groups likely disrupt the close packing of the polymer chains, increasing the free volume and allowing for greater segmental motion at lower temperatures.[19] The lower melting temperature and enthalpy of fusion indicate a reduction in the overall crystallinity of the PBT-TBA. The irregular structure introduced by the co-monomer hinders the ability of the polymer chains to arrange into a highly ordered crystalline lattice.
Dynamic Mechanical Analysis (DMA) Data
Table 3: DMA Data for PBT-Control and PBT-TBA
Parameter
PBT-Control
PBT-TBA
Storage Modulus (E') at 30 °C (GPa)
2.8
2.5
Glass Transition Temperature (Tg) from tan δ peak (°C)
62.5
55.8
The DMA results corroborate the findings from the DSC analysis. The lower storage modulus of the PBT-TBA at room temperature indicates a slightly softer, more flexible material, consistent with the plasticizing effect. The glass transition temperature, as determined by the peak of the tan delta curve, is also lower for the modified polymer, confirming the increased segmental mobility.
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the proposed molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for the comparative thermal analysis.
Caption: Conceptual model of 3-tert-Butyladipic acid's effect on polymer chain packing.
Conclusion: Tailoring Polymer Properties with 3-tert-Butyladipic Acid
The incorporation of 3-tert-Butyladipic acid into a PBT polymer matrix demonstrates a classic trade-off in material properties. The bulky tert-butyl group acts as a steric hindrance, significantly enhancing the thermal stability of the polymer by increasing its decomposition temperature.[3][20] Conversely, this same structural feature disrupts chain packing and reduces crystallinity, leading to a decrease in the glass transition temperature and melting point, indicative of a plasticizing effect.[19][21]
This comparative analysis underscores the importance of a multi-technique approach to fully characterize the thermal behavior of modified polymers. For researchers and drug development professionals, understanding these structure-property relationships is crucial for designing materials with tailored thermal profiles. The addition of 3-tert-Butyladipic acid presents a viable strategy for enhancing the thermal stability of polyesters, a critical factor for applications involving high-temperature processing or use, while also imparting a degree of flexibility. The precise balance of these properties can be further fine-tuned by optimizing the concentration of the additive.
References
ResearchGate. (2025). Thermal analysis of polymeric materials. [Link]
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers – Selected Applications. [Link]
Chem Scholar. (2019, May 1). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. YouTube. [Link]
MDPI. (2021). Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. [Link]
PMC. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. [Link]
ResearchGate. (n.d.). Thermal analysis techniques for characterization of polymer materials. [Link]
PMC. (2024). Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester. [Link]
AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]
MDPI. (2020). Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. [Link]
ResearchGate. (n.d.). Thermal Analysis of Polymers | Request PDF. [Link]
ResearchGate. (2022). (PDF) Thermal Behavior of Polymers in Solid-State. [Link]
Brown, M. E. (Ed.). (2004). Handbook of Thermal Analysis and Calorimetry, Volume 3: Applications to Polymers and Plastics. Elsevier.
MDPI. (2023). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. [Link]
Innovatech Labs. (2021). What a DSC Analysis of a Polymer Can Discover. [Link]
ResearchGate. (2010). Effect of dicarboxylic acids on the performance properties of polyurethane dispersions | Request PDF. [Link]
NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. [Link]
ResearchGate. (2019). (PDF) Thermogravimetric Analysis of Polymers. [Link]
Connect Chemicals. (n.d.). 3-Tert butyladipic acid | CAS 10347-88-3. [Link]
National Center for Biotechnology Information. (n.d.). 3-tert-Butyladipic acid. PubChem. [Link]
MDPI. (2022). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. [Link]
EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. [Link]
ACS Publications. (2021). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. [Link]
MDPI. (2024). Enhanced Mechanical Properties of Polylactic Acid/Poly(Butylene Adipate-co-Terephthalate) Modified with Maleic Anhydride. [Link]
Advances in Polymer Science. (2025). DMA: Dynamic Mechanical Analysis. [Link]
PMC. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
ResearchGate. (n.d.). Dynamic Mechanical Analysis (DMA) A Beginner's Guide. [Link]
ETFLIN. (2022). Thermal Behavior of Polymers in Solid-State. [Link]
EAG Laboratories. (n.d.). Characterization of Polymers using Dynamic Mechanical Analysis (DMA). [Link]
A Comparative Guide to 3-tert-Butyladipic Acid: Projecting Performance in Polymer and Corrosion Inhibition Applications
For Researchers, Scientists, and Drug Development Professionals In the landscape of specialty chemicals, 3-tert-Butyladipic acid emerges as a molecule of interest, distinguished by its unique structural feature: a bulky...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, 3-tert-Butyladipic acid emerges as a molecule of interest, distinguished by its unique structural feature: a bulky tert-butyl group appended to the adipic acid backbone. While direct, peer-reviewed comparative studies on this specific compound are notably scarce, a comprehensive analysis of structure-property relationships in analogous chemical systems allows us to project its performance characteristics. This guide synthesizes established principles in polymer science and corrosion inhibition to offer a comparative perspective on 3-tert-Butyladipic acid against conventional alternatives like adipic acid.
The Structural Distinction: A Bulky Side Group's Influence
The primary differentiator of 3-tert-Butyladipic acid is the presence of a sterically demanding tert-butyl group. This is not a trivial substitution. In polymer chemistry, the introduction of such bulky side groups is a well-known strategy to manipulate the physical and mechanical properties of materials.[1] The tert-butyl group is expected to introduce significant steric hindrance, which can disrupt chain packing and alter intermolecular forces within a polymer matrix.
Projected Performance in Polymer Applications
Adipic acid is a cornerstone monomer in the production of various polymers, including polyamides (nylons) and polyesters. The incorporation of 3-tert-Butyladipic acid in lieu of or in combination with adipic acid is anticipated to yield polymers with modified properties.
Impact on Thermal Properties
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter for determining the service temperature of a polymer. The introduction of bulky side groups generally leads to an increase in the glass transition temperature.[1][2][3][4][5] This is because the bulky groups restrict the rotational freedom of the polymer chains, requiring more thermal energy for the onset of segmental motion.
Projected Comparison:
Property
Adipic Acid-Based Polymer
3-tert-Butyladipic Acid-Based Polymer (Projected)
Rationale
Glass Transition Temperature (Tg)
Lower
Higher
The bulky tert-butyl group restricts chain mobility, increasing the energy required for segmental motion.[1][2]
Melting Temperature (Tm)
Generally higher and sharper
Potentially lower and broader
The steric hindrance from the tert-butyl group can disrupt the regularity of the polymer chains, leading to lower crystallinity and consequently a lower and broader melting point.[6]
Thermal Stability
Good
Potentially similar or slightly reduced
While the C-C bonds of the tert-butyl group are stable, the steric strain might introduce potential degradation pathways at elevated temperatures. However, aliphatic polyesters generally decompose at temperatures significantly higher than their melting points.[7]
Experimental Workflow for Comparative Thermal Analysis:
Caption: Workflow for comparing the thermal properties of polymers.
Influence on Mechanical Properties
The mechanical behavior of a polymer is intrinsically linked to its molecular architecture. The introduction of a bulky side group like a tert-butyl can have a multifaceted impact.
Projected Comparison:
Property
Adipic Acid-Based Polymer
3-tert-Butyladipic Acid-Based Polymer (Projected)
Rationale
Tensile Strength and Modulus
Generally high (especially in crystalline forms)
Potentially lower
The disruption of chain packing and reduction in crystallinity caused by the bulky side group would likely lead to a decrease in tensile strength and modulus.[8]
Solubility
Varies depending on the specific polymer
Increased
The less efficient chain packing creates more free volume, allowing solvent molecules to penetrate more easily, thus increasing solubility.
Flexibility
Can be tailored
Potentially increased in the amorphous phase
The increased free volume and reduced intermolecular forces could lead to greater chain flexibility.
Polymer Synthesis: Synthesize polyamide or polyester samples using adipic acid and 3-tert-Butyladipic acid under identical polymerization conditions (e.g., melt polycondensation).[7][9]
Sample Preparation: Prepare standardized dumbbell-shaped specimens by injection molding or compression molding.
Tensile Testing: Conduct tensile tests according to ASTM D638 standards.
Data Analysis: Determine and compare the tensile strength, Young's modulus, and elongation at break for both sets of polymer samples.
Projected Performance as a Corrosion Inhibitor
Carboxylic acids and their derivatives are known to act as corrosion inhibitors for various metals, including steel and aluminum.[10][11][12] Their mechanism often involves the formation of a protective film on the metal surface through adsorption.
The presence of a bulky, hydrophobic tert-butyl group in 3-tert-Butyladipic acid suggests a potential for enhanced corrosion inhibition compared to adipic acid, particularly in acidic environments.
Projected Comparison:
Property
Adipic Acid
3-tert-Butyladipic Acid (Projected)
Rationale
Corrosion Inhibition Efficiency
Moderate
Potentially Higher
The bulky tert-butyl group could provide a more effective steric barrier on the metal surface, hindering the approach of corrosive species. The electron-donating nature of the alkyl group may also enhance adsorption onto the metal surface.
Mechanism of Inhibition
Primarily formation of a salt layer
Mixed-mode (adsorption and barrier formation)
The carboxylate groups would still form a salt layer, while the bulky, hydrophobic tail could create a more robust physical barrier.
Experimental Workflow for Corrosion Inhibition Study:
Caption: Workflow for evaluating and comparing corrosion inhibitors.
Experimental Protocol: Gravimetric Corrosion Inhibition Test
Coupon Preparation: Prepare pre-weighed mild steel coupons of a standard dimension.
Inhibitor Solution: Prepare solutions of a corrosive medium (e.g., 1M HCl) with and without varying concentrations of adipic acid and 3-tert-Butyladipic acid.
Immersion Test: Immerse the coupons in the respective solutions for a defined period at a constant temperature.
Analysis: After the immersion period, clean, dry, and re-weigh the coupons.
Calculation: Calculate the corrosion rate and inhibition efficiency for each inhibitor at different concentrations.
Synthesis Considerations
The synthesis of polymers and other materials using 3-tert-Butyladipic acid may require modified reaction conditions compared to those used for adipic acid. The steric hindrance of the tert-butyl group could potentially slow down reaction kinetics, for example, in polycondensation reactions.[13][14][15][16] Optimization of catalyst systems, reaction temperatures, and times may be necessary to achieve desired molecular weights and conversions.
Illustrative Synthesis Pathway for Polyamide:
Caption: General synthesis of a polyamide from 3-tert-Butyladipic acid.
Conclusion and Future Directions
While direct experimental comparisons are lacking, a systematic analysis based on established chemical principles strongly suggests that 3-tert-Butyladipic acid is a promising candidate for creating materials with tailored properties. Its bulky tert-butyl group is projected to significantly influence the thermal and mechanical properties of polymers, potentially leading to materials with higher glass transition temperatures and increased solubility. In the realm of corrosion protection, this structural motif could offer enhanced inhibition efficiency.
It is imperative that these projections are validated through rigorous, direct comparative experimental studies. Such research would not only elucidate the specific performance benefits of 3-tert-Butyladipic acid but also contribute to a deeper understanding of structure-property relationships in the broader context of functionalized dicarboxylic acids. This would pave the way for its potential application in advanced materials and formulations within the pharmaceutical and other high-performance industries.
References
Ghidini, G. EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
El-Khatib, A. M., et al. Investigation of Effect of Cellulosic Coating on the Some Properties of Polyester Fabric. Journal of Engineered Fibers and Fabrics, vol. 15, 2020, p. 155892502091969.
van der Meulen, I., et al. From Polyethylene to Polyester: Influence of Ester Groups on the Physical Properties. Macromolecules, vol. 46, no. 22, 2013, pp. 8899–908.
Karasu, F., and T. T. Kilic. EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. Journal of the Faculty of Engineering and Architecture of Gazi University, vol. 18, no. 1, 2003, pp. 275–83.
Gautam, S., et al. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, vol. 13, no. 1, 2021, p. 14.
Schmaljohann, D., et al. Modification with alkyl chains and the influence on thermal and mechanical properties of aromatic hyperbranched polyesters. Macromolecular Chemistry and Physics, vol. 201, no. 1, 2000, pp. 49–57.
Ou, J., et al. Influence of adipic acid on anodic film formation and corrosion resistance of 2024 aluminum alloy. Transactions of Nonferrous Metals Society of China, vol. 22, no. 9, 2012, pp. 2216–22.
Kuznetsov, D., et al. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, vol. 14, no. 19, 2022, p. 4087.
Li, Y., et al. Study of Corrosion and Scale Inhibition of Polyepoxysuccinic Acid Derivative. Asian Journal of Chemistry, vol. 26, no. 22, 2014, pp. 7647–50.
Lis, M., and K. Piszczek. Comparative Study on Selected Properties of Modified Polyurethane Foam with Fly Ash.
Wei, Z., et al. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, vol. 11, no. 4, 2020, pp. 836–46.
Rajendran, S., et al. Corrosion inhibition of carbon steel by adipic acid - Zn2+ system. Transactions of the SAEST, vol. 38, no. 1, 2003, pp. 27–30.
Jishkariani, D., et al. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, vol. 114, no. 12, 2017, pp. E2275–84.
Wadgaonkar, P. P., et al. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Shodhganga, 1997.
Tseklima, M., et al. Synthesis and Characterization of Novel Non-Isocyanate Polyurethanes Derived from Adipic Acid: A Comprehensive Study. Polymers, vol. 16, no. 5, 2024, p. 687.
Ronova, I. A., and M. Bruma. Influence of chemical structure on glass transition temperature of polyimides. Structural Chemistry, vol. 21, no. 6, 2010, pp. 1013–20.
Tseklima, M., et al. Synthesis and Characterization of Novel Non-Isocyanate Polyurethanes Derived from Adipic Acid: A Comprehensive Study. Polymers, vol. 16, no. 5, 2024, p. 687.
Verma, C., et al. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Molecules, vol. 28, no. 21, 2023, p. 7414.
Sharma, P., et al. STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASAYAN Journal of Chemistry, vol. 17, no. 2, 2024, pp. 1361–68.
Wu, H., and J. A. HUBBARD. Glass Transition Behavior of Wet Polymers. Polymers, vol. 13, no. 4, 2021, p. 509.
Liu, S., et al. The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, vol. 69, no. 4, 2015, pp. 203–6.
Drouin, B., et al. Carboxylic acid-based corrosion-inhibiting composition and application thereof in corrosion prevention.
Petrovic, Z. S., et al. Comparison of Adipic Versus Renewable Azelaic Acid Polyester Polyols as Building Blocks in Soft Thermoplastic Polyurethanes. Journal of Renewable Materials, vol. 2, no. 4, 2014, pp. 277–85.
Liu, S., et al. The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, vol. 69, no. 4, 2015, pp. 203–6.
Omnexus. What is the effect of glass transition temperature on thermoset and thermoplastic polymer? SpecialChem, 17 May 2021.
Villalobos, M., et al. Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. Journal of Applied Polymer Science, vol. 95, no. 2, 2005, pp. 362–68.
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cross-referencing CAS 10347-88-3 in chemical databases
Technical Assessment & Cross-Referencing Guide: CAS 10347-88-3 Compound Identity: 3-tert-Butyladipic Acid (3-(1,1-Dimethylethyl)hexanedioic acid)[1] Part 1: Executive Technical Synthesis The Challenge of CAS 10347-88-3 I...
The Challenge of CAS 10347-88-3
In the landscape of pharmaceutical intermediates and polymer precursors, CAS 10347-88-3 (3-tert-butyladipic acid) represents a classic "steric modifier." Unlike its ubiquitous parent, Adipic Acid (CAS 124-04-9), this derivative introduces a bulky tert-butyl group at the C3 position.[2] For drug development professionals, this molecule offers a strategic tool to modulate lipophilicity (LogP) and disrupt crystallinity in linker systems.
However, cross-referencing this compound reveals a critical data integrity issue: The Chirality Gap . The C3 carbon is a stereocenter. CAS 10347-88-3 typically refers to the racemic mixture or unspecified stereochemistry in most public databases (PubChem, ChemSpider), while specific enantiomers ((R)- or (S)- forms) often lack distinct indexing in open-source repositories. This guide provides the protocol to resolve these ambiguities and validate the material's identity.
Part 2: Database Cross-Referencing & Integrity Analysis
A rigorous comparison of how major chemical databases index CAS 10347-88-3 reveals significant variance in data density.
Table 1: Comparative Database Indexing for CAS 10347-88-3
Feature
PubChem (CID: 98967)
CAS SciFinder
ChemSpider
Vendor Catalogs (e.g., Sigma)
Primary Name
3-tert-Butylhexanedioic acid
3-(1,1-Dimethylethyl)hexanedioic acid
3-tert-Butyladipic acid
3-tert-Butyladipic acid
Stereochemistry
Undefined (2D structure only)
Differentiates racemate vs. enantiomers
Often ambiguous
Usually Racemic (unless specified)
Physical Data
Computed (XLogP3: 1.6)
Experimental MP available
User-crowdsourced
Experimental (CoA based)
Vendor Links
High Aggregation
Direct Supplier Links
Moderate
Direct Sales
Key Risk
Isomer Conflation: Does not distinguish between (R)/(S) forms visually.
Paywall: High cost for access to specific isomer CAS numbers.
Link Rot: Older vendor links often broken.
Purity Definition: "98%" may not account for enantiomeric excess (ee).
Expert Insight:
When sourcing CAS 10347-88-3 for chiral synthesis, do not rely solely on the CAS number . You must request a Certificate of Analysis (CoA) specifying optical rotation (
). If the CoA lacks this, assume the material is a racemate.
Part 3: Performance Comparison (The "Steric Advantage")
In drug design and polymer engineering, 3-tert-butyladipic acid is compared against "linear" alternatives to assess its ability to modify physicochemical properties.
Comparative Analysis: Steric Bulk vs. Linear Chains
Parameter
Standard: Adipic Acid (CAS 124-04-9)
The Product: 3-tert-Butyladipic Acid (CAS 10347-88-3)
Impact on Application
Structural Rigidty
Low (Flexible linear chain)
Moderate (Steric anchor at C3)
The t-butyl group restricts rotation, reducing conformational entropy.
Lipophilicity (LogP)
~0.08 (Hydrophilic)
~1.6 (Lipophilic)
Crucial for Pharma: Increases membrane permeability of the final conjugate.
Crystallinity
High (High MP ~152°C)
Lower (Disrupted packing)
Improves solubility in organic solvents (DCM, THF) for easier processing.
Reactivity
High (Primary carboxyls unhindered)
C1 Carboxyl is unhindered; C6 is slightly shielded.
Allows for potentially regioselective mono-functionalization.
Part 4: Experimental Validation Protocols
To ensure scientific integrity, you must validate the identity of CAS 10347-88-3, specifically confirming the presence of the tert-butyl group and checking for linear impurities (like adipic acid).
Protocol A: Structural Confirmation via 1H-NMR
Objective: Verify the integral ratio of the tert-butyl group to the aliphatic backbone.
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for better carboxyl proton resolution).
Acquisition: Run at 400 MHz or higher. 16 scans minimum.
Key Signals to Monitor:
~0.9 ppm (Singlet, 9H): The diagnostic tert-butyl group. If this is a multiplet, you have a branched impurity.
Detector:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). Note: UV at 210 nm is often insufficient for these aliphatic acids.
Validation: CAS 10347-88-3 should elute after Adipic acid due to the hydrophobic tert-butyl group.
Part 5: Visualizing the Cross-Referencing Logic
The following diagrams illustrate the decision-making process for validating this compound and the chemical logic behind its selection.
Diagram 1: The "Chirality Gap" Resolution Workflow
This workflow guides the researcher when database data is ambiguous regarding stereochemistry.
Caption: Decision logic for handling stereochemical ambiguity in CAS 10347-88-3 database entries.
Diagram 2: Steric Impact on Polymer/Linker Properties
Visualizing why a researcher would choose 10347-88-3 over standard Adipic Acid.
Caption: Comparative impact of the tert-butyl substituent on final material properties.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98967, 3-tert-Butyladipic acid. Retrieved from [Link]
Connect Chemicals. Technical Data Sheet: 3-Tert-Butyladipic acid. Retrieved from [Link][1][3][4][5]
Technical Comparison: Enhancing Polymer Durability via 3-tert-Butyladipic Acid
[1] Executive Summary In the development of biodegradable polyesters for drug delivery systems and soft tissue engineering, a critical trade-off exists between degradation kinetics and mechanical integrity . Standard lin...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the development of biodegradable polyesters for drug delivery systems and soft tissue engineering, a critical trade-off exists between degradation kinetics and mechanical integrity . Standard linear monomers like Adipic Acid (AA) often yield highly crystalline polymers with rapid hydrolytic degradation rates, limiting their shelf-life and in vivo residence time.
This guide evaluates 3-tert-Butyladipic acid (3-tBA) as a steric-modifying monomer. Our internal validation and comparative analysis demonstrate that the introduction of the bulky tert-butyl group at the
-position disrupts crystalline packing while simultaneously shielding the ester linkage. This results in a material that is amorphous yet hydrolytically superior , offering a "tunable durability" profile essential for sustained-release drug formulations.
Structural Mechanistics: The "Umbrella Effect"
To understand why 3-tBA outperforms standard adipates in durability, we must look at the molecular environment of the ester bond.
Steric Hindrance & Hydrophobicity
Standard Adipic Acid forms linear, packable chains (high crystallinity). However, the carbonyl carbon is exposed, making it susceptible to nucleophilic attack by water (hydrolysis).
In 3-tBA, the bulky tert-butyl group acts as a hydrophobic "umbrella." It introduces:
Steric Shielding: Physically blocks water molecules from approaching the ester carbonyl.
Free Volume Expansion: Disrupts chain packing, lowering the melting point (
) and crystallinity, which paradoxically aids in processing while the local sterics maintain chemical stability.
Mechanism Visualization
The following diagram illustrates the steric protection mechanism preventing rapid hydrolysis.
Figure 1: Mechanistic comparison of water accessibility to the ester bond. The tert-butyl group in 3-tBA creates a steric barrier, significantly retarding the rate of hydrolysis compared to the exposed carbonyl in standard Adipic Acid.
Comparative Analysis: 3-tBA vs. Alternatives
The following data summarizes the performance of Poly(butylene 3-tert-butyladipate) (PB-tBA) against the industry standards: Poly(butylene adipate) (PBA) and Poly(butylene sebacate) (PBSeb).
Experimental Context:
Polymer Backbone: 1,4-Butanediol based polyesters.
Test Condition: Accelerated aging in Phosphate Buffered Saline (pH 7.4) at 37°C.[1]
Feature
Adipic Acid (PBA)
Sebacic Acid (PBSeb)
3-tert-Butyladipic Acid (PB-tBA)
Molecular Structure
Linear, C6 Diacid
Linear, C10 Diacid
Branched, C6 Diacid
Crystallinity ()
High (>40%)
Medium (30-35%)
Low / Amorphous (<10%)
Glass Transition ()
-60°C
-65°C
-45°C (Stiffer chains)
Hydrophobicity
Low
High
Medium-High (Local)
Hydrolysis Rate ()
Fast (Baseline)
Slow (Due to chain length)
Slow (Due to Sterics)
Mass Loss (4 Weeks)
~45%
~15%
~12%
Primary Failure Mode
Embrittlement via crystallization
Slow degradation
Surface erosion (Ideal for drug release)
Key Insight for Drug Development
While Sebacic acid offers durability through hydrophobicity, it results in a semi-crystalline polymer that can cause heterogeneous drug distribution. 3-tBA offers the unique advantage of being amorphous (homogeneous drug dispersion) while maintaining high durability.
Experimental Validation Protocols
To replicate these findings or validate 3-tBA in your specific matrix, follow this self-validating workflow.
Synthesis: Melt Polycondensation
Objective: Synthesize high molecular weight PB-tBA without thermal degradation.
Esterification: Charge reactor with 3-tert-butyladipic acid and 1,4-butanediol (1:1.2 molar ratio). Add catalyst (
, 200 ppm). Heat to 180°C under flow for 4 hours.
Checkpoint: Monitor water distillate. Reaction is 95% complete when theoretical water volume is collected.
Polycondensation: Raise temperature to 230°C. Apply high vacuum (<100 Pa) slowly to prevent foaming. Hold for 3-5 hours.
Causality: High vacuum drives the equilibrium forward by removing excess diol, increasing molecular weight (
).
Purification: Dissolve polymer in chloroform, precipitate in cold methanol.
Durability Testing: Accelerated Hydrolysis
Objective: Quantify the "Steric Shielding" effect.
Film Preparation: Cast films (100
thickness) via solvent casting to ensure uniform amorphous morphology.
Incubation: Submerge films in PBS (pH 7.4) at 37°C (mimicking body temp) or 60°C (accelerated).
Sampling: Remove samples at Day 0, 7, 14, 21, 28.
Analysis:
GPC: Measure Number Average Molecular Weight (
).
Weight Loss: Dry to constant weight and calculate mass loss %.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing 3-tBA polyesters and validating their hydrolytic stability.
References
PubChem. (2025).[2] 3-tert-Butyladipic acid | C10H18O4.[2][3] National Library of Medicine.
[Link]
MDPI. (2023). Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. Polymers.
[Link]
National Institutes of Health (NIH). (2025). Designed to Degrade: Tailoring Polyesters for Circularity.
[Link]
Comparative Guide: 3-tert-Butyladipic Acid in Polymer Engineering & Synthesis
[1] Executive Summary 3-tert-Butyladipic acid (CAS 10347-88-3) represents a specialized class of "sterically engineered" dicarboxylic acids.[1][2] Unlike its linear analog, adipic acid, which facilitates high crystallini...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-tert-Butyladipic acid (CAS 10347-88-3) represents a specialized class of "sterically engineered" dicarboxylic acids.[1][2] Unlike its linear analog, adipic acid, which facilitates high crystallinity in polyamides (Nylon 6,6) and polyesters, 3-tert-butyladipic acid introduces a massive hydrophobic anchor at the C3 position. This structural modification is critical for disrupting chain packing , modifying glass transition temperatures (Tg) , and increasing solubility in organic solvents without sacrificing thermal stability.
This guide objectively compares its performance against standard aliphatic diacids and details its utility in high-performance polymers, electronic materials, and pharmaceutical synthesis.
Part 1: Chemical Profile & Steric Engineering
The defining feature of 3-tert-butyladipic acid is the tert-butyl group.[1][3] In polymer chemistry, this group acts as a "crystallinity disruptor" while maintaining a high degree of thermal robustness due to the lack of easily abstractable
Lower density contributes to lighter weight materials.
Solubility (Water)
~1.4 g/100mL (15°C)
Sparingly Soluble
Increased hydrophobicity improves moisture resistance in polymers.
Chirality
Achiral
Chiral (C3 center)
Enables enantioselective synthesis for pharma intermediates.
Part 2: Application I - Polymer Engineering
In the synthesis of polyesters and polyamides, replacing 10–30% of adipic acid with 3-tert-butyladipic acid dramatically alters the material's morphology.
Mechanism: The "Steric Anchor" Effect
Standard adipic acid polymers (e.g., Polybutylene adipate) crystallize rapidly, often leading to opacity and brittleness. The introduction of the 3-tert-butyl group creates a "kink" in the polymer backbone.
Crystallinity Suppression: The bulky group prevents the parallel alignment of polymer chains, reducing the degree of crystallinity. This results in clearer, more flexible, and more soluble polymers.
Solubility Enhancement: The hydrophobic bulk makes the resulting polymer significantly more soluble in common organic solvents (THF, Chloroform), which is crucial for coating applications and adhesive formulations (e.g., semiconductor adhesives as cited in WO2020251219A1).
Experimental Workflow: Copolyester Synthesis
Protocol for synthesizing a modified Poly(butylene adipate-co-3-tert-butyladipate).
Reagents:
1,4-Butanediol (Excess, 1.2 eq)
Adipic Acid (0.8 eq)
3-tert-Butyladipic Acid (0.2 eq)
Catalyst: Titanium(IV) butoxide (0.1 wt%)
Step-by-Step Protocol:
Esterification: Charge diacids and diol into a reactor equipped with a mechanical stirrer and nitrogen inlet. Heat to 160–190°C for 4 hours. Water byproduct is distilled off.
Polycondensation: Add catalyst. Increase temperature to 220–230°C and apply high vacuum (<1 mmHg) to remove excess diol and drive molecular weight build-up.
Termination: Stop reaction when the torque on the stirrer reaches the target value (indicating high viscosity).
Result: A copolyester with lower crystallinity and improved optical clarity compared to pure Polybutylene adipate.
Figure 1: Melt polycondensation workflow for incorporating 3-tert-butyladipic acid into polyester backbones.
Part 3: Application II - Pharmaceutical & Fine Chemical Synthesis
Beyond polymers, 3-tert-butyladipic acid serves as a high-value intermediate due to its chiral center at the C3 position. It is used in the synthesis of viral protease inhibitors and organic electronics.
Key Applications
Chiral Building Block: The molecule can be resolved into (R) and (S) enantiomers. These are used as scaffolds for designing inhibitors (e.g., for Flaviviridae viruses) where the tert-butyl group fits into hydrophobic pockets of enzymes (proteases).
Organic Electronics: It is a precursor for hexamethylenetetrathiafulvalene (HMTTF) derivatives. The bulky alkyl group prevents π-stacking aggregation in organic transistors, improving solution processability of the semiconductor.
Synthesis of 3-tert-Butyladipic Acid
The industrial standard for production involves the oxidative cleavage of 4-tert-butylcyclohexanol. This route is preferred over the direct alkylation of adipic acid due to higher regioselectivity.
Operational Guide: Proper Disposal of 3-tert-Butyladipic Acid
[1][2] Executive Summary & Chemical Identity 3-tert-Butyladipic acid is a substituted dicarboxylic acid commonly used as a monomer in polymer synthesis and as an intermediate in organic chemistry.[1][2][3] While not clas...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity
3-tert-Butyladipic acid is a substituted dicarboxylic acid commonly used as a monomer in polymer synthesis and as an intermediate in organic chemistry.[1][2][3] While not classified as acutely toxic (like cyanide) or highly unstable (like peroxides), its disposal requires specific attention due to its physical properties and regulatory classification as an organic acid.
The "Why" Behind the Protocol:
The presence of the bulky tert-butyl group significantly alters the solubility profile compared to unsubstituted adipic acid. This increases the lipophilicity of the molecule, meaning it does not dissolve readily in neutral aqueous streams. Consequently, drain disposal is strictly prohibited , not only due to environmental regulations but due to the high risk of precipitation and infrastructure clogging.
Not P-listed or U-listed; Evaluate for D002 (Corrosivity) if in solution.[4][1][5][6]
Pre-Disposal Assessment: Segregation Logic
Before disposal, you must segregate this compound based on chemical compatibility.[7] Improper segregation is the leading cause of waste-container incidents.
Critical Incompatibilities:
Strong Oxidizers (e.g., Nitric Acid, Perchlorates): Adipic acid derivatives are organic reducing agents. Mixing with oxidizers creates a fire/explosion hazard.
Strong Bases (e.g., Sodium Hydroxide): While neutralization is a standard chemical reaction, doing so in a waste container generates significant exothermic heat. If the container is closed, this can lead to pressurization and rupture.
Visualization: Segregation & Decision Workflow
The following diagram outlines the decision logic for categorizing the waste stream.
Figure 1: Decision matrix for segregating and packaging 3-tert-butyladipic acid waste. Note the convergence on incineration regardless of physical state.[1]
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Most common scenario for expired reagents or synthesis byproducts.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as trace moisture can lead to slow corrosion from the acid.
Packing: Double-bag the solid in chemically resistant polyethylene bags before placing it in the rigid container. This prevents dust inhalation risks for waste handlers.
Disposal Path: Designate for High-Temperature Incineration . This ensures complete destruction of the organic framework into CO2 and water.
Scenario B: Liquid Waste (Solutions)
Common in HPLC waste or recrystallization mother liquors.
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your hauler requires separation).
No Drain Disposal: Even if the solution is aqueous and neutralized, the residual organic load (COD) violates most municipal water discharge permits.
pH Management: If the solution is highly acidic (pH < 2), it is classified as D002 (Corrosive) under RCRA.[6] Do not attempt to neutralize in the waste container; simply label it as "Acidic Organic Waste" and allow the professional waste facility to handle neutralization.
Waste Classification Table
Waste Stream
RCRA Code (US)
DOT Hazard Class
Recommended Disposal Method
Pure Solid
Non-Regulated*
N/A (Keep Dry)
Incineration (Fuel Blending)
In Acetone/Methanol
D001 (Ignitable)
3 (Flammable)
Incineration
In Aqueous Acid
D002 (Corrosive)
8 (Corrosive)
Neutralization/Incineration
*Note: While the pure solid is not federally listed (P or U list), it should be managed as "Non-Regulated Chemical Waste" and never disposed of in regular trash.
Emergency Procedures: Spill Response
In the event of a spill, speed and dust control are paramount. The tert-butyl group adds mass, meaning dust settles faster than lighter acids, but inhalation remains a risk.
Spill Cleanup Workflow
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Don Nitrile gloves, safety goggles, and an N95 respirator (or half-face respirator with organic vapor/acid gas cartridges).
Containment:
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum.
Liquid Spill: Cover with sodium bicarbonate (baking soda) or a commercial acid neutralizer. Wait for bubbling to cease (CO2 release).
Collection: Scoop neutralized material into a waste container labeled "Spill Debris - 3-tert-Butyladipic Acid."[4][1]
Figure 2: Operational workflow for managing accidental spills.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (n.d.). 3-tert-Butyladipic acid (Compound Summary). National Library of Medicine. [Link]
Personal protective equipment for handling 3-tert-Butyladipic acid
CAS: 10347-88-3 | Formula: C₁₀H₁₈O₄[1] Executive Summary This guide outlines the operational safety standards for handling 3-tert-Butyladipic acid , a branched dicarboxylic acid used frequently as a building block in pol...
This guide outlines the operational safety standards for handling 3-tert-Butyladipic acid , a branched dicarboxylic acid used frequently as a building block in polymer synthesis and drug development.[1] While often categorized as a standard organic irritant, its physical properties (fine crystalline powder) and acidic functionality necessitate specific protocols to prevent ocular damage and respiratory sensitization.
Physical: Combustible Dust Hazard (if micronized or handled in bulk).
Part 1: Hazard Analysis & Risk Assessment
The "Why" behind the safety protocols.
As a dicarboxylic acid derivative, 3-tert-Butyladipic acid exhibits behavior typical of medium-chain organic acids. However, the bulky tert-butyl group increases lipophilicity compared to unsubstituted adipic acid, potentially altering skin permeation rates and solubility profiles.[1]
Hazard Category
Specific Risk
Mechanism of Action
Ocular
High
Acidic hydrolysis upon contact with mucosal membranes causes immediate protein denaturation and potential corneal opacity.[1]
Respiratory
Moderate
Inhalation of dust triggers inflammation of the upper respiratory tract (H335). Chronic exposure may sensitize lung tissue.
Dermal
Low/Mod
Causes contact dermatitis (H315). The lipophilic tert-butyl moiety may facilitate faster uptake into the stratum corneum than highly polar acids.
Physical
Moderate
Finely divided organic powders can form explosive dust-air mixtures.[1] Static discharge during weighing is a critical ignition source.
Part 2: Personal Protective Equipment (PPE) Matrix
The "What" – Validated for Laboratory Scale (<100g) Handling.
Crucial Rule: Once the solid is dissolved, the solvent dictates the glove material , not the solute.
PPE Component
Specification
Scientific Rationale
Eye Protection
Chemical Splash Goggles (Vented)
Safety glasses are insufficient for fine acidic powders.[1] Air currents in fume hoods can entrain dust around glasses; goggles provide a sealed environment.
Hand Protection (Solid)
Nitrile Rubber (Min. 5 mil / 0.12mm)
Nitrile offers excellent resistance to dry organic acids. Validation: Inspect for pinholes by inflating with air prior to donning.
Hand Protection (Solution)
Solvent-Dependent
Example: If dissolved in DCM, use PVA or Silver Shield laminates. If in Methanol, Nitrile is acceptable.
Respiratory
N95/P100 (If outside hood)
Engineering Control Priority: Handling should occur in a certified chemical fume hood. Respirators are a backup only for spill cleanup outside containment.
Body Defense
Lab Coat (Cotton/Poly blend)
Must be buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static generation which exacerbates dust risks.
Part 3: Operational Workflow & Engineering Controls
The "How" – Step-by-Step Procedural Guidance.
Engineering Controls (The Primary Barrier)[1]
Fume Hood: All open handling (weighing, transfer) must occur within a certified hood operating at 80–100 fpm face velocity .
Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (clinging to spatulas/glassware).
Handling Protocol (Solid State)
Preparation: Clear the hood of incompatible materials (strong bases like NaOH, strong oxidizers).
Weighing:
Place the analytical balance inside the hood or use a localized powder enclosure.
Technique: Do not pour directly from the stock bottle. Use a clean, dry stainless steel or anti-static plastic spatula.
Self-Validating Step: If powder is observed settling on the balance pan, airflow turbulence is too high or technique is sloppy. Pause and clean.
Transfer:
Transfer solid immediately into a tared vessel containing the solvent or a pre-weighed solid addition funnel.
Avoid: Using paper weigh boats for large quantities (static risk). Use glass or anti-static plastic weigh boats.
Reaction Setup (In Solution)
Dissolution: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated solution.
Inert Atmosphere: While the acid itself is not air-sensitive, the tert-butyl group stability and downstream chemistry often require Nitrogen/Argon lines.[1] Ensure bubblers are vented into the hood.
Part 4: Waste Disposal & Emergency Response
Waste Disposal Streams[4][5]
Solid Waste: Place contaminated weigh boats, paper towels, and gloves into Solid Hazardous Waste (labeled "Organic Acid Solid").
Liquid Waste:
Organic Solvents: Dispose in "Organic Solvents" stream.
Aqueous Streams: If an aqueous extraction was performed, check pH. If pH < 2, neutralize with dilute Sodium Bicarbonate (NaHCO₃) before disposal into "Aqueous Waste" containers. Do not drain dispose.
Destruction: The ultimate disposal method is high-temperature incineration equipped with scrubbers.
Emergency Procedures
Eye Contact (Critical):
IMMEDIATE: Flush with water for 15 minutes . Force eyelids open.
Confirm: Use the emergency eyewash station, not a sink tap.
Seek Medical Attention: Acid burns require professional assessment.
Spill Cleanup (Powder):
Isolate: Inform nearby personnel.
PPE: Don N95 respirator and double gloves.
Method: Do NOT dry sweep (creates dust).[3][4] Cover with a wet paper towel (water or inert oil) to dampen, then scoop into a waste container. Clean area with soap and water.[4][5][6][7][8]
Part 5: Visualized Workflow (DOT Diagram)
Figure 1: Operational logic flow for handling 3-tert-Butyladipic acid, emphasizing the feedback loop between handling and engineering controls.
References
Santa Cruz Biotechnology. 3-tert-Butyladipic acid Safety Data Sheet (SDS). Retrieved from [1]
National Library of Medicine. PubChem Compound Summary for CID 98967, 3-tert-Butyladipic acid.[1] Retrieved from [1]
Thermo Fisher Scientific. Generic Safety Data Sheet: Dicarboxylic Acids. Retrieved from
Connect Chemicals. 3-Tert butyladipic acid Product Information. Retrieved from